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  • Product: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
  • CAS: 1197502-89-8

Core Science & Biosynthesis

Foundational

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride molecular weight and physical properties

An In-depth Technical Guide to 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride Abstract 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a bifunctional organic compound of significant interest to the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Abstract

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Featuring a hydrophilic 4-hydroxypiperidine ring linked to a propanoic acid chain, it serves as a versatile synthetic building block for introducing this functionalized heterocycle into more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a proposed, logically-grounded synthetic pathway, expected analytical characterization data, and critical safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for laboratory and development applications.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis and formulation. This section details the key identifiers and properties of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.

Chemical Structure

The molecule consists of a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position (the nitrogen atom) with a propanoic acid moiety. As a hydrochloride salt, the piperidine nitrogen is protonated, with a chloride counter-ion.

Caption: Structure of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.

Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValueSource(s)
Chemical Name 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride[1]
Synonym(s) 3-(4-hydroxy-1-piperidinyl)propanoic acid hydrochloride
CAS Number 1197502-89-8[1]
Molecular Formula C₈H₁₅NO₃·HCl (or C₈H₁₆ClNO₃)
InChI Key QUFYEXQNGSBWNQ-UHFFFAOYSA-N
Physicochemical Data

The physical properties dictate the compound's behavior in various laboratory settings, from reaction conditions to storage.

PropertyValueSource(s)
Molecular Weight 209.67 g/mol (Calculated)
Appearance White to off-white powder/solid[2]
Melting Point Data not available. A related analog, 3-(piperidin-1-yl)propanoic acid hydrochloride, melts at 215-216 °C.[3]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic salt nature and hydroxyl/carboxyl groups.
Storage Temperature Room temperature; store in a cool, dry, well-ventilated place.[4]

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established chemical principles. This approach provides a reliable framework for its laboratory preparation.

Proposed Synthetic Workflow

The most direct and efficient synthesis involves a Michael addition reaction between 4-hydroxypiperidine and acrylic acid. The subsequent workup with hydrochloric acid yields the final product. This method is chosen for its high atom economy and straightforward execution.

G start1 4-Hydroxypiperidine reaction Michael Addition (Conjugate Addition) start1->reaction start2 Acrylic Acid start2->reaction intermediate 3-(4-Hydroxypiperidin-1-yl)propanoic acid (Free Base) reaction->intermediate Nucleophilic attack of piperidine N on β-carbon of acrylic acid acidification Acidification (Salt Formation) intermediate->acidification Reaction with HCl product Target Compound: 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl acidification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a self-validating system. Successful isolation of a product with the expected analytical characteristics (see Section 4.0) confirms the efficacy of the method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as water or ethanol.

  • Reagent Addition: Slowly add acrylic acid (1.05 eq) to the solution. The reaction is often exothermic; addition may need to be controlled with an ice bath to maintain a temperature below 30 °C.

    • Causality Note: The secondary amine of 4-hydroxypiperidine is a soft nucleophile, making it ideal for conjugate addition to the electron-deficient alkene of acrylic acid. Water or ethanol are effective polar protic solvents that can facilitate the necessary proton transfers.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude free-base product, likely as a viscous oil or waxy solid.

  • Salt Formation: Dissolve the crude residue in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with vigorous stirring.

    • Causality Note: The hydrochloride salt is typically a crystalline, stable solid that is easier to handle, purify, and weigh than the often-hygroscopic free base. This step is crucial for obtaining a high-purity final product.

  • Isolation and Purification: The hydrochloride salt should precipitate from the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum. Recrystallization from a solvent system like ethanol/ether may be performed if higher purity is required.

Analytical Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectroscopic data.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Carboxylic Acid (COOH): A very broad singlet, typically downfield (>10 ppm).

  • Piperidine Ring (CH-OH): A multiplet around 3.5-4.0 ppm.

  • Piperidine Ring (CH₂-N⁺H): Broad multiplets, shifted downfield due to the protonated nitrogen, likely in the 3.0-3.6 ppm range.

  • Propanoic Acid Chain (-N⁺H-CH₂-): A triplet adjacent to the nitrogen, expected around 3.2-3.5 ppm.

  • Propanoic Acid Chain (-CH₂-COOH): A triplet adjacent to the carbonyl group, expected around 2.6-2.9 ppm.

  • Piperidine Ring (other CH₂): Complex multiplets in the 1.5-2.2 ppm range.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • Carbonyl (C=O): Signal expected around 170-175 ppm.

  • Piperidine Ring (CH-OH): Signal expected around 65-70 ppm.

  • Piperidine Ring (CH₂ adjacent to N⁺H): Signals expected around 50-55 ppm.

  • Propanoic Acid Chain (CH₂ adjacent to N⁺H): Signal expected around 45-50 ppm.

  • Piperidine Ring (other CH₂): Signals expected around 30-35 ppm.

  • Propanoic Acid Chain (CH₂ adjacent to C=O): Signal expected around 30-35 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.

  • O-H Stretch (Alcohol): A moderately broad band around 3200-3500 cm⁻¹, potentially overlapping with the carboxylic acid O-H.

  • N⁺-H Stretch: A broad absorption around 2400-2700 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

  • C-N Stretch: An absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected peak would correspond to the protonated free base [M+H]⁺.

  • Calculated m/z for [C₈H₁₅NO₃ + H]⁺: 174.11.

Applications in Research and Development

Piperidine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[5]

  • Synthetic Intermediate: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is an ideal building block. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the hydroxyl group provides another site for modification or for influencing solubility and hydrogen bonding interactions.

  • Scaffold in Medicinal Chemistry: This compound can be used to synthesize novel molecules for drug discovery programs. Similar 3-(piperidin-4-yl)propanoic acid structures are utilized in the development of therapeutics for neurological disorders by acting as scaffolds to interact with biological targets.[6] The presence of the 4-hydroxy group can improve pharmacokinetic properties, such as increasing polarity and providing a hydrogen bond donor site.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

The compound is classified with the following hazards according to supplier safety data.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][8]

  • Hygiene: Avoid breathing dust.[4] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spills: In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it into a suitable, labeled container for disposal.

Storage and Stability
  • Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

References

  • (No valid reference)
  • NextSDS. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • PubChemLite. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • (No valid reference)
  • Google Patents.
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • (No valid reference)

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of Zwitterionic Piperidine Derivatives: A Technical Guide Using 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride

Executive Summary & The Zwitterion Challenge The integration of polar, zwitterionic motifs—such as piperidine propanoic acid derivatives—is a highly effective strategy in modern drug design to mitigate hERG liability, re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Zwitterion Challenge

The integration of polar, zwitterionic motifs—such as piperidine propanoic acid derivatives—is a highly effective strategy in modern drug design to mitigate hERG liability, reduce phospholipidosis, and improve aqueous solubility[1]. However, these physicochemical benefits introduce significant complexities during preclinical in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

As outlined in the 2[2], rigorous early-stage ADME characterization is critical for predicting human clinical outcomes. Using 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (Free base MW: 173.21 g/mol ; LogP: -0.08; TPSA: 60.77 Ų) as a model compound, this whitepaper provides a comprehensive, mechanistic guide to designing self-validating in vitro assays tailored for highly polar ampholytes.

ADME_Workflow A 3-(4-Hydroxypiperidin-1-yl) propanoic acid HCl B Physicochemical Profiling A->B C Permeability (Caco-2 pH Gradient) B->C D Metabolic Stability (HLM/Hepatocytes) B->D E Protein Binding (RED Assay) B->E F LC-MS/MS Bioanalysis C->F D->F E->F

Fig 1: In vitro ADME workflow for zwitterionic piperidine derivatives.

Physicochemical Rationale: Causality in Assay Design

At physiological pH (7.4), 3-(4-Hydroxypiperidin-1-yl)propanoic acid exists predominantly as a zwitterion. The propanoic acid moiety (pKa ~4.0) is deprotonated, while the piperidine nitrogen (pKa ~9.5) is protonated.

The Mechanistic Consequence: Zwitterions carry a massive desolvation penalty when transitioning from an aqueous environment into a lipophilic cell membrane, resulting in near-zero passive transcellular diffusion[1]. Standard permeability assays (like neutral-pH PAMPA) will yield artificially low recovery and fail to predict in vivo absorption, which often occurs via paracellular routes, ion-pairing, or active transport via solute carriers like PEPT1[3]. Therefore, standard assay conditions must be modified to include pH gradients that mimic the gastrointestinal microclimate.

Permeability Assessment: Biorelevant Caco-2 Protocol

To accurately assess the permeability of this zwitterion, we utilize a Caco-2 bidirectional transport assay with an apical-to-basolateral pH gradient. The slightly acidic apical compartment (pH 6.5) mimics the jejunum, shifting the ionization equilibrium slightly to increase the neutral fraction or facilitate proton-coupled transporter uptake.

Step-by-Step Methodology
  • Cell Culture & Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Differentiate for 21 days.

  • Buffer Preparation: Prepare Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5) and Basolateral buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4).

  • Dosing: Prepare a 10 µM dosing solution of the test compound in the respective donor buffers. Add 0.5 mL to the apical chamber (for A-to-B transport) or 1.5 mL to the basolateral chamber (for B-to-A transport).

  • Incubation & Sampling: Incubate the plates at 37°C with orbital shaking (60 rpm). Extract 50 µL aliquots from the receiver chambers at t=60 and t=120 minutes, replacing the volume with fresh buffer.

  • Quenching: Quench samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

Self-Validation Mechanism:

  • Integrity Control: Monolayer integrity must be confirmed pre- and post-assay via Lucifer Yellow rejection (permeability <1.0×10−6 cm/s) and Transepithelial Electrical Resistance (TEER > 250 Ω⋅cm2 ).

  • Reference Standards: The assay must concurrently run Propranolol (high permeability control, Papp​>20×10−6 cm/s) and Atenolol (low permeability control, Papp​<1.0×10−6 cm/s).

  • Mass Balance: Total recovery of the compound must exceed 80% to rule out non-specific binding or intracellular accumulation.

Metabolic Stability & Biotransformation Pathways

Unsubstituted piperidine rings are highly susceptible to CYP-mediated oxidation. However, the presence of the 4-hydroxyl group on this compound sterically and electronically hinders aliphatic oxidation at that position[4]. Consequently, the metabolic clearance shifts toward Phase II conjugation (UGT-mediated glucuronidation of the hydroxyl and carboxyl groups) and mitochondrial β -oxidation of the propanoic acid chain[5].

Metabolic_Pathway Parent 3-(4-Hydroxypiperidin-1-yl) propanoic acid UGT1 UGT-Mediated O-Glucuronidation Parent->UGT1 4-OH group UGT2 UGT-Mediated Acyl-Glucuronidation Parent->UGT2 Carboxyl group CYP CYP-Mediated N-Oxidation Parent->CYP Piperidine N BetaOx Mitochondrial β-Oxidation Parent->BetaOx Propanoic chain

Fig 2: Putative biotransformation pathways for the zwitterionic compound.

Step-by-Step Methodology (Human Liver Microsomes)

Because clearance relies heavily on Phase II metabolism, the standard HLM assay must be supplemented with UDPGA (Uridine 5'-diphospho-glucuronic acid) alongside NADPH.

  • Reaction Mixture: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL).

  • Compound Addition: Add the test compound to a final concentration of 1 µM (ensure final organic solvent concentration is ≤0.1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the log-linear depletion rate ( k ) and calculate intrinsic clearance ( CLint​ ).

Self-Validation Mechanism:

  • Phase I Control: Verapamil or Dextromethorphan ( CLint​>40 µL/min/mg).

  • Phase II Control: 7-Hydroxycoumarin or Diclofenac (to validate UGT activity).

  • Negative Control: Minus-cofactor incubations must show <10% depletion over 60 minutes to rule out chemical instability.

Plasma Protein Binding (PPB): RED Assay

Due to its high polarity and zwitterionic state, 3-(4-Hydroxypiperidin-1-yl)propanoic acid is expected to exhibit very low plasma protein binding. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for this evaluation.

Step-by-Step Methodology
  • Preparation: Spike human plasma (adjusted to pH 7.4) with the test compound to a final concentration of 5 µM.

  • Dialysis: Place 200 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert (8K MWCO). Place 350 µL of PBS (pH 7.4) into the adjacent buffer chamber (white ring).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. (This ensures identical matrices for LC-MS/MS ionization efficiency).

  • Extraction: Precipitate proteins with 300 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze.

Self-Validation Mechanism:

  • Equilibrium Control: Warfarin (highly bound, >98% ) and Metoprolol (low bound, ∼10−15% ).

  • Recovery Check: Total mass balance across both chambers must be 85%−115% .

Quantitative Data Summary

The following table summarizes the predictive and representative in vitro pharmacokinetic parameters for 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, derived from its physicochemical profile and structural class behavior.

Parameter CategorySpecific Assay / MetricRepresentative ValueMechanistic Interpretation
Physicochemical MW / LogP / TPSA173.21 g/mol / -0.08 / 60.77 ŲHighly hydrophilic; exists as a zwitterion at physiological pH.
Permeability Caco-2 Papp​ (A-B, pH 6.5/7.4) <2.0×10−6 cm/sLow passive transcellular diffusion due to high desolvation penalty.
Active Transport Caco-2 Efflux Ratio (B-A / A-B) 1.0−1.5 Not a strong substrate for P-gp/BCRP efflux transporters.
Metabolic Stability HLM CLint​ (+NADPH, +UDPGA) <15 µL/min/mgHigh stability; 4-OH group blocks rapid CYP aliphatic oxidation.
Distribution Plasma Protein Binding ( fu​ ) >0.85 (85% unbound)Low binding affinity to albumin/AAG due to lack of lipophilicity.

References

  • Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success (FDA 2020 Guidance Alignment).BioIVT.
  • The Permeation of Amphoteric Drugs through Artificial Membranes − An in Combo Absorption Model Based on Paracellular and Transmembrane Permeability.Journal of Medicinal Chemistry - ACS Publications.
  • Optimization of Species-Selective Reversible Proteasome Inhibitors (Piperidine Metabolic Stability).Journal of Medicinal Chemistry - ACS Publications.
  • Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers.ACS Applied Materials & Interfaces.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists (Propanoic Acid Metabolism).Taylor & Francis Online.

Sources

Foundational

Structural and Stereochemical Elucidation of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride: A Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Compound Focus: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8)[1][2]. Executive Summary As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Compound Focus: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8)[1][2].

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter bifunctional building blocks that present unique crystallographic challenges. 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a highly versatile intermediate utilized in the synthesis of PROTACs and complex pharmaceuticals[1]. Because it contains a basic piperidine nitrogen, a secondary alcohol, and a carboxylic acid, its solid-state behavior is governed by a complex interplay of protonation states, conformational dynamics, and extensive hydrogen-bonding networks.

This guide provides an authoritative, self-validating framework for understanding and experimentally determining the crystal structure and stereochemistry of this compound. By moving beyond basic protocols, we will explore the causality behind conformational preferences and the experimental choices required to resolve them.

Stereochemical Landscape & Conformational Analysis

The stereochemistry of substituted piperidines is dictated by the minimization of steric strain and the maximization of favorable electrostatic interactions. In the solid state, the hydrochloride salt of 3-(4-hydroxypiperidin-1-yl)propanoic acid exhibits several critical stereochemical features[3]:

  • Ring Conformation: The piperidine core universally adopts a highly stable chair conformation [4][5]. Twist-boat or boat conformations are energetically inaccessible at room temperature due to severe torsional strain.

  • Equatorial Preference of the 4-Hydroxyl Group: The hydroxyl group at the C4 position strongly prefers the equatorial orientation. If it were to occupy the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • Nitrogen Stereocenter & Protonation: Upon formation of the hydrochloride salt, the piperidine nitrogen is protonated, converting it into a piperidinium cation[4]. This freezes the rapid nitrogen inversion (umbrella flip) observed in the free base. The bulky N-substituent (the propanoic acid chain) typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the newly acquired proton into the axial position.

Crystallographic Features & Hydrogen Bonding Networks

The crystal lattice of this compound is not merely a collection of isolated molecules; it is a highly ordered, three-dimensional supramolecular polymer held together by the chloride counterion.

The Role of the Chloride Ion

The chloride ion ( Cl− ) acts as a critical multi-dentate hydrogen bond acceptor. Because the molecule possesses three distinct hydrogen bond donors (the piperidinium N−H , the secondary O−H , and the carboxylic O−H ), the lattice is stabilized by a robust network of interactions.

  • Charge-Assisted Hydrogen Bonds: The strongest interaction is typically the charge-assisted N+−H⋯Cl− bond.

  • Bifurcated Networks: The carboxylic acid moiety can act as both a donor to the chloride ion ( O−H⋯Cl− ) and an acceptor from the 4-hydroxyl group ( O−H⋯O=C ).

Data Presentation: Anticipated Structural Parameters

To provide a benchmark for experimental validation, Table 1 summarizes the anticipated crystallographic parameters based on isostructural piperidinium hydrochloride salts, while Table 2 outlines the expected hydrogen bond geometries[3][4].

Table 1: Anticipated Crystallographic Data

ParameterExpected Value / AssignmentCausality / Rationale
Chemical Formula C8​H16​ClNO3​ Protonated piperidine + chloride counterion[2].
Crystal System Monoclinic or TriclinicTypical for low-symmetry, flexible aliphatic chains.
Space Group P21​/c or P1ˉ The molecule is achiral (meso-like symmetry potential), favoring centrosymmetric packing.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing density for small organic salts.

Table 2: Key Hydrogen Bond Geometries

Interaction TypeDonor-Acceptor Distance (Å)D-H···A Angle (°)Structural Role
N+−H⋯Cl− 3.05 – 3.15> 160°Primary lattice anchor; charge neutralization.
O−Hhydroxyl​⋯Cl− 3.10 – 3.25150° – 170°Secondary stabilization; links adjacent layers.
O−Hcarboxyl​⋯Cl− 3.00 – 3.15> 165°Terminal chain stabilization.

Experimental Methodologies

To achieve a publication-quality structure, the following self-validating protocols must be strictly adhered to.

Protocol 1: Optimal Single-Crystal Growth (Vapor Diffusion)

Why Vapor Diffusion? Direct evaporation often leads to rapid supersaturation, yielding amorphous powders or twinned crystals. Vapor diffusion allows for a thermodynamically controlled approach to the solubility limit.

  • Dissolution: Dissolve 20 mg of the highly pure (>99%) compound in a minimum volume (approx. 0.5 mL) of Methanol. Causality: Methanol is highly polar and easily disrupts the strong ionic lattice of the starting powder.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removes microscopic dust particles that act as premature nucleation sites.

  • Antisolvent Chamber: Place the 2 mL vial inside a larger 20 mL vial containing 3 mL of Diethyl Ether (the antisolvent). Cap the outer vial tightly.

  • Incubation: Store at 4 °C for 3–7 days. As the volatile ether diffuses into the methanol, the dielectric constant of the solvent mixture drops, slowly inducing the nucleation of diffraction-quality single crystals.

Protocol 2: SC-XRD Data Collection and Structure Refinement
  • Mounting and Cryocooling: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer cold stream at 100 K .

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (Debye-Waller factors). This is absolutely critical for accurately locating the electron density of the highly mobile hydrogen atoms involved in the hydrogen-bonding network.

  • Data Collection: Utilize Cu- radiation ( λ=1.54184 Å). Causality: Copper radiation provides stronger diffraction intensities for light-atom structures compared to Molybdenum, ensuring a high signal-to-noise ratio at high resolution ( 0.80 Å or better).

  • Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Step: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to heteroatoms (N, O) must be located in the difference Fourier map and refined freely to confirm the protonation state and hydrogen bond trajectories.

Mandatory Visualizations

Below are the logical workflows and structural relationships mapped using Graphviz.

Workflow A Compound Purification (>99% Purity) B Single Crystal Growth (Vapor Diffusion) A->B C Data Collection (SC-XRD at 100 K) B->C D Structure Solution (Intrinsic Phasing) C->D E Refinement (Least-Squares on F^2) D->E F Stereochemical & Packing Analysis E->F

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of the target compound.

HBond Cl Chloride Ion (Acceptor) NH Piperidinium N-H (Donor) NH->Cl Strong N-H···Cl OH_ring 4-Hydroxyl O-H (Donor) OH_ring->Cl O-H···Cl O_carbonyl Carbonyl C=O (Acceptor) OH_ring->O_carbonyl O-H···O OH_acid Carboxylic O-H (Donor) OH_acid->Cl O-H···Cl

Caption: Dominant hydrogen bond donor-acceptor interactions stabilizing the crystal lattice.

References

  • NextSDS. "3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information." NextSDS Database.
  • ChemicalBook. "3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride." ChemicalBook Database.
  • George, A., et al. "Crystal structure of tris(piperidinium) hydrogen sulfate sulfate." Acta Crystallographica Section E: Crystallographic Communications, 2015.
  • IUCr Journals. "Crystal structure of piperidinium 4-nitrophenolate." Acta Crystallographica Section E: Structure Reports Online, 2014.

Sources

Exploratory

Technical Whitepaper: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for versatile, bifunctional building blocks has surged, driven primarily by advancements in Targeted Protein Degradation (TPD) and peptidomimetic drug des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the demand for versatile, bifunctional building blocks has surged, driven primarily by advancements in Targeted Protein Degradation (TPD) and peptidomimetic drug design. 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride represents a highly valuable structural scaffold. By combining a tertiary amine, a carboxylic acid, and a secondary alcohol within a single low-molecular-weight framework, this compound serves as an ideal rigidified linker. This whitepaper details its physicochemical profile, provides a self-validating synthetic methodology, and explores its critical role in modern linkerology.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in parallel synthesis and its impact on the final Active Pharmaceutical Ingredient (API). The compound exists in two primary forms: the zwitterionic free base and the hydrochloride salt[1][2].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 1040084-45-4[1]1197502-89-8[2]
Molecular Formula C₈H₁₅NO₃[1]C₈H₁₆ClNO₃[2]
Molecular Weight 173.21 g/mol [1]209.67 g/mol
Topological Polar Surface Area (TPSA) 60.77 Ų[1]N/A (Salt form varies)
LogP -0.0822[1]< -0.5 (Highly hydrophilic)
Hydrogen Bond Donors 2[1]3 (including HCl)
Hydrogen Bond Acceptors 3[1]3
Rotatable Bonds 3[1]3
The Causality of Physicochemical Choices
  • Why the Hydrochloride Salt? The free base contains both a carboxylic acid and a basic piperidine nitrogen, naturally forming a zwitterion that is highly hygroscopic and difficult to isolate as a free-flowing powder. By utilizing the hydrochloride salt[2], the tertiary amine is fully protonated. This prevents auto-catalytic degradation, stabilizes the crystalline lattice, and ensures precise stoichiometric weighing during high-throughput parallel synthesis.

  • ADME Impact: The exceptionally low LogP (-0.0822) and optimal TPSA (60.77 Ų)[1] mean that incorporating this linker into highly lipophilic drug payloads (such as PROTACs) significantly improves aqueous solubility and metabolic stability, counteracting the "molecular obesity" often seen in bivalent degraders.

Synthetic Methodology: Scalable Aza-Michael Addition

To synthesize this building block with high atom economy, an Aza-Michael addition is the preferred route. The following protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm reaction progress at each critical node.

Synthesis A 4-Hydroxypiperidine (Secondary Amine) C Aza-Michael Addition (60°C, EtOH) A->C B tert-Butyl Acrylate (Michael Acceptor) B->C D tert-Butyl 3-(4-hydroxypiperidin- 1-yl)propanoate C->D Intermediate E Acidic Cleavage (4M HCl in Dioxane) D->E F 3-(4-Hydroxypiperidin-1-yl) propanoic Acid HCl E->F Precipitation

Fig 1: Scalable synthetic workflow for 3-(4-hydroxypiperidin-1-yl)propanoic acid HCl.

Step-by-Step Experimental Protocol
  • Aza-Michael Addition:

    • Procedure: Dissolve 4-hydroxypiperidine (1.0 eq) in absolute ethanol. Add tert-butyl acrylate (1.1 eq) dropwise at room temperature. Elevate the temperature to 60°C and stir for 12 hours.

    • Causality: Using tert-butyl acrylate instead of free acrylic acid prevents premature zwitterion precipitation, keeping the intermediate highly soluble for organic workup.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active spot (secondary amine) completely disappears.

  • Intermediate Isolation:

    • Procedure: Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-(4-hydroxypiperidin-1-yl)propanoate.

    • Causality: The aqueous wash efficiently removes any trace unreacted 4-hydroxypiperidine due to its high water solubility.

  • Deprotection & Salt Formation:

    • Procedure: Dissolve the intermediate in minimal anhydrous dichloromethane (DCM). Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C. Warm to room temperature and stir for 4 hours.

    • Self-Validation: The reaction is visually self-validating. The cleavage of the tert-butyl group releases isobutylene gas (observed as bubbling). As the reaction reaches completion and bubbling ceases, the target HCl salt—being insoluble in dioxane/DCM—precipitates out of solution as a white solid.

  • Final Isolation:

    • Procedure: Filter the precipitate, wash extensively with cold diethyl ether, and dry under high vacuum.

Linkerology: Applications in Targeted Protein Degradation

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker is not merely a passive string; its rigidity, length, and polarity dictate the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).

The inclusion of the piperidine ring in 3-(4-Hydroxypiperidin-1-yl)propanoic acid restricts the conformational degrees of freedom compared to a standard flexible PEG chain. This "rigidification" can pre-organize the PROTAC, enhancing degradation efficiency.

PROTAC L 3-(4-Hydroxypiperidin-1-yl)propanoic Acid (Bifunctional Scaffold) C_acid Propanoic Acid Terminus L->C_acid C_oh Piperidine 4-Hydroxyl Terminus L->C_oh Act1 Amide Coupling (HATU / DIPEA) C_acid->Act1 Act2 Etherification / Carbamate (Mitsunobu / CDI) C_oh->Act2 POI Target Protein Ligand Act1->POI E3 E3 Ligase Ligand Act2->E3 PROTAC Fully Assembled PROTAC POI->PROTAC E3->PROTAC

Fig 2: Divergent assembly logic utilizing the bifunctional linker for PROTAC synthesis.

Divergent Functionalization Strategy
  • Propanoic Acid Terminus: Readily activated using standard uronium coupling reagents (e.g., HATU, DIPEA) to form robust amide bonds with primary or secondary amines on the target protein ligand (e.g., a kinase inhibitor).

  • Piperidine 4-Hydroxyl Terminus: Acts as a versatile secondary attachment point. It can be activated with CDI (1,1'-Carbonyldiimidazole) to form carbamate linkages with E3 ligase ligands, or subjected to Mitsunobu conditions for direct etherification.

Analytical Characterization Standards

To ensure trustworthiness and reproducibility in downstream assays, the synthesized 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride must meet strict analytical criteria:

  • ¹H NMR (400 MHz, D₂O): Expect a characteristic multiplet for the piperidine ring protons. The α-protons to the carboxylic acid will appear as a distinct triplet (~2.8 ppm), while the methine proton at the 4-position (bearing the hydroxyl) will present as a broad multiplet (~3.9 ppm). The absence of a tert-butyl singlet (~1.4 ppm) confirms complete deprotection.

  • LC-MS (ESI+): The mass spectrum must show the[M+H]⁺ peak corresponding to the free base at m/z 174.2[1].

  • HPLC Purity: Analyzed via a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). Due to the lack of a strong chromophore, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is highly recommended over standard UV detection at 254 nm.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Application Note: Step-by-Step Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride Introduction & Synthetic Rationale The piperidine scaffold is a privileged N-heterocyclic motif in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride

Introduction & Synthetic Rationale

The piperidine scaffold is a privileged N-heterocyclic motif in medicinal chemistry, extensively utilized to enhance aqueous solubility, modulate lipophilicity, and engage in key hydrogen-bonding interactions within target binding pockets. 4-Substituted piperidine derivatives, in particular, are vital pharmacophores in modern drug design [1].

The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride leverages a robust, highly atom-economical two-step sequence: a catalyst-free aza-Michael addition followed by an acid-catalyzed ester hydrolysis.

  • Chemoselectivity in Step 1: The secondary amine of 4-hydroxypiperidine is inherently more nucleophilic than its secondary alcohol. This kinetic preference ensures exclusive N-alkylation without the need for transient O-protection strategies [2]. Methanol is selected as the solvent because its protic nature stabilizes the enolate-like transition state via hydrogen bonding, significantly accelerating the reaction rate compared to aprotic alternatives.

  • Thermodynamic Control in Step 2: For the deprotection step, 6 M aqueous hydrochloric acid is employed rather than base saponification (e.g., NaOH/LiOH). Acidic hydrolysis directly yields the hydrochloride salt of the zwitterionic amino acid upon concentration[3]. This circumvents the notoriously difficult isoelectric precipitation required to isolate highly polar, water-soluble amino acids.

Reaction Pathway & Workflow

SynthesisRoute A 4-Hydroxypiperidine + Methyl Acrylate B Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (Intermediate) A->B MeOH, 0 °C to RT 12-16 h (Aza-Michael Addition) C 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (Target) B->C 6 M HCl, Reflux 4-6 h (Acid Hydrolysis)

Fig 1: Two-step synthetic workflow for 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxypiperidine 101.151.010.1 g (100 mmol)Nucleophile / Starting Material
Methyl Acrylate 86.091.210.3 g (120 mmol)Michael Acceptor
Methanol (Anhydrous) 32.04-50 mLProtic Solvent
6 M Hydrochloric Acid 36.46Excess100 mLHydrolysis Reagent / Salt Former
Acetone 58.08-100 mLTrituration Solvent

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate

Objective: Chemoselective N-alkylation of 4-hydroxypiperidine via aza-Michael addition.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in anhydrous methanol (50 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl acrylate (10.3 g, 120 mmol) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nature of the conjugate addition and suppresses potential polymerization of the acrylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain strongly (purple/pink), whereas the tertiary amine product will appear as a distinct, fainter spot with a higher Rf value.

  • Workup: Once complete, concentrate the mixture in vacuo (rotary evaporator, 40 °C water bath) to remove methanol and excess volatile methyl acrylate. The resulting pale yellow oil (Intermediate) is used directly in the next step without further purification.

Step 2: Acidic Hydrolysis & Salt Formation

Objective: Cleavage of the methyl ester and in situ generation of the hydrochloride salt.

  • Hydrolysis: Suspend the crude intermediate from Step 1 in 6 M aqueous HCl (100 mL) in a 250 mL round-bottom flask. Attach a reflux condenser.

  • Reflux: Heat the mixture to a gentle reflux (internal temperature ~100-105 °C) for 4-6 hours. Causality: Vigorous reflux ensures complete thermodynamic cleavage of the ester bond, driving the equilibrium toward the carboxylic acid.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in water, and analyze via LC-MS. Confirm the complete disappearance of the ester mass ( m/z 188.1 [M+H]+ ) and the appearance of the target acid mass ( m/z 174.1 [M+H]+ ).

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture to dryness under reduced pressure to remove water and excess HCl.

  • Purification (Self-Validating Step): To remove trapped moisture and residual organic impurities, co-evaporate the gummy residue with toluene (2 × 20 mL). Triturate the resulting crude solid vigorously in cold acetone (50 mL) for 30 minutes. Filter the white precipitate over a Büchner funnel, wash with additional cold acetone (20 mL), and dry under high vacuum over P2​O5​ for 12 hours to afford the pure hydrochloride salt.

Analytical Characterization

TechniqueParameterExpected Signal / Observation
1 H NMR D2​O , 400 MHz δ 4.05 (m, 1H, CH-OH), 3.50 (m, 2H, N-CH 2​ eq), 3.40 (t, 2H, N-CH 2​ -CH 2​ -COOH), 3.15 (m, 2H, N-CH 2​ ax), 2.85 (t, 2H, N-CH 2​ -CH 2​ -COOH), 2.10 (m, 2H, C-CH 2​ eq), 1.75 (m, 2H, C-CH 2​ ax).
13 C NMR D2​O , 100 MHz δ 175.2 (C=O), 63.5 (CH-OH), 52.1 (N-CH 2​ piperidine), 51.8 (N-CH 2​ chain), 30.2 (C-CH 2​ piperidine), 28.5 (CH 2​ -COOH).
LC-MS ESI+ m/z 174.1 [M+H]+ (Free base exact mass: 173.10)
Melting Point Capillary~155-160 °C (Decomposition)

Process Optimization & Troubleshooting

IssuePotential CauseSolution / Preventive Measure
Incomplete Michael Addition Volatilization of methyl acrylate.Conduct the reaction in a sealed flask; ensure a slight stoichiometric excess (1.2 eq) of the acrylate is maintained.
Formation of O-alkylated byproduct Excessive heating during Step 1.Maintain the reaction strictly at room temperature (20-25 °C). The kinetic preference for N-alkylation drops at elevated temperatures.
Incomplete Ester Hydrolysis Insufficient acid concentration.Ensure the use of exactly 6 M HCl and maintain a vigorous reflux for at least 4 hours.
Gummy or Hygroscopic Product Residual water or excess HCl during concentration.Co-evaporate the crude residue with toluene to azeotropically remove water, followed by rigorous trituration in cold acetone.

References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: PMC (National Institutes of Health), J Org Chem. 2011 URL:[Link][3]

Application

Application Note: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride in Medicinal Chemistry and PROTAC Linker Design

Executive Summary & Physicochemical Profiling 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) is a highly versatile, bifunctional aliphatic building block[1]. Structurally, it features a terti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) is a highly versatile, bifunctional aliphatic building block[1]. Structurally, it features a tertiary amine embedded within a piperidine ring, a secondary alcohol at the 4-position, and a propanoic acid appendage[2].

Causality in Design: In drug discovery, incorporating this polar scaffold serves two primary purposes. First, the basic piperidine nitrogen and the hydrogen-bond-donating hydroxyl group significantly enhance the aqueous solubility (lowering LogD) of highly lipophilic drug candidates. Second, the spatial separation between the hydroxyl group and the carboxylic acid provides an ideal vector for constructing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs)[3][4]. The hydrochloride salt form is preferred over the free base because it prevents auto-catalytic degradation (lactamization) and ensures a stable, free-flowing solid that is easy to handle on the benchtop[2].

Core Applications & Mechanistic Rationale

Application A: PROTAC Linker Construction

The development of PROTACs requires precise spatial orientation between the Target Protein Ligand and the E3 Ubiquitin Ligase Ligand. The 3-(4-hydroxypiperidin-1-yl)propanoic acid scaffold acts as a rigidified yet adaptable linker[5][6]. The secondary alcohol can be functionalized via etherification (e.g., Williamson ether synthesis) to attach the target-binding warhead. Subsequently, the propanoic acid tail undergoes amide coupling with an E3 ligase ligand (such as a CRBN or VHL binder)[3][4]. This specific vectorization has been successfully employed in the design of exceptionally potent degraders, such as Estrogen Receptor alpha (ERα) PROTACs like ERD-12310A[3].

Application B: GPCR Ligand Development

Piperidine-propanoic acid derivatives are critical pharmacophores in the design of G-Protein-Coupled Receptor (GPCR) ligands. For instance, the optimization of GPR40 full agonists (e.g., SCO-267) for the treatment of type 2 diabetes relies heavily on phenylpiperidine-propanoic acid moieties to achieve high target potency and favorable pharmacokinetic profiles[7]. The propanoic acid group mimics endogenous free fatty acids, anchoring the molecule within the receptor's binding pocket[7].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Standardized Amide Coupling (HATU/DIPEA)

Objective: Conjugate the propanoic acid moiety to a primary or secondary amine (e.g., an E3 ligase ligand). Causality & Validation: HATU is selected as the coupling reagent due to its rapid kinetics and high efficiency, especially when dealing with the tertiary amine of the piperidine ring which can cause steric hindrance. Because the starting material is a hydrochloride salt, a stoichiometric excess of N,N-Diisopropylethylamine (DIPEA) is mandatory. One equivalent of DIPEA is consumed immediately to neutralize the HCl salt, ensuring the carboxylate is available for activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

  • Neutralization & Activation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow, indicating the formation of the active OAt ester. Stir for 15 minutes.

  • Coupling: Add the target amine (1.1 eq) dropwise or in small portions.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. Because the aliphatic starting material lacks a strong UV chromophore, rely on Mass Spectrometry (ESI+) or TLC stained with Ninhydrin (to confirm the disappearance of the primary amine).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: O-Alkylation of the 4-Hydroxyl Group

Objective: Attach a target-binding ligand via an ether linkage. Causality & Validation: The secondary alcohol is moderately sterically hindered. A strong base (NaH) is required. Crucial Expert Insight: To prevent competitive alkylation or polymerization, the carboxylic acid must be transiently protected (e.g., as a tert-butyl ester) prior to this step.

Step-by-Step Methodology:

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Carefully add a solution of the tert-butyl ester protected 3-(4-hydroxypiperidin-1-yl)propanoate (1.0 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., a brominated target ligand) (1.2 eq) dropwise.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

  • Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS to confirm ether formation.

  • Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to reveal the free propanoic acid for subsequent steps.

Quantitative Data

Table 1: Optimization of Amide Coupling Conditions for 3-(4-Hydroxypiperidin-1-yl)propanoic acid

Coupling ReagentBase (Eq)SolventTime (h)Yield (%)Impurity Profile / Workup Notes
HATU DIPEA (3.0)DMF2>90%Low impurities; requires LiCl wash to remove DMF.
EDC·HCl / HOBt DIPEA (3.0)DCM1275%Moderate impurities; water-soluble urea byproduct easily removed.
T3P (50% in EtOAc) Et₃N (3.0)EtOAc885%Very low impurities; excellent for scale-up, simple aqueous wash.

Visualizations

PROTAC_Workflow A 3-(4-Hydroxypiperidin-1-yl) propanoic acid HCl B Carboxylic Acid Protection (t-Butyl Ester Formation) A->B Step 1 C O-Alkylation (NaH, THF) Attach Target Ligand B->C Step 2 D Deprotection (TFA/DCM) Reveal Propanoic Acid C->D Step 3 E Amide Coupling (HATU, DIPEA) Attach E3 Ligase Ligand D->E Step 4 F Bifunctional PROTAC Molecule (Target - Linker - E3) E->F Final Assembly

Caption: Step-by-step workflow for synthesizing PROTACs using the piperidine-propanoic acid building block.

HATU_Mechanism N1 Propanoic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N4 OAt Active Ester Intermediate N2->N4 + HATU N3 HATU Reagent N3->N4 Reacts with N6 Target Amide Product N4->N6 + Amine N5 Amine Nucleophile N5->N6 Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated amide coupling for the propanoic acid moiety.

References

  • NextSDS Database. "3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information." URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)." (2024). URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." (2020). URL:[Link]

  • WIPO (Google Patents). "Bifunctional compounds for the treatment of cancer (WO2021083949A1)." (2021).

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Executive Summary & Rationale 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) [1] is a highly polar, bifunctional chemical building block frequently utilized in the synthesis of Proteolysis Ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) [1] is a highly polar, bifunctional chemical building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted small-molecule inhibitors. Because it possesses both a carboxylic acid for amide coupling and a hydroxylated basic piperidine for further functionalization, understanding its standalone pharmacokinetic (PK) profile is critical when evaluating it as a linker or surface-exposed fragment in drug design.

This application note outlines a rigorous, self-validating preclinical in vivo dosing and bioanalysis protocol. By establishing absolute bioavailability ( F ), systemic clearance ( Cl ), and volume of distribution ( Vd​ ), drug development professionals can accurately predict the metabolic liability and tissue distribution of macromolecules incorporating this structural motif.

Physicochemical Profiling & Formulation Strategy

The formulation strategy is the foundation of any reliable PK study. Because this compound is supplied as a hydrochloride salt of a zwitterionic-like scaffold, it exhibits exceptional aqueous solubility.

Causality in Formulation: Many preclinical protocols default to complex co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80, Cremophor EL) to force dissolution. However, these excipients can induce local tissue irritation, trigger histamine release, or artificially alter intestinal absorption kinetics [2]. Because 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl is highly water-soluble, we utilize 0.9% physiological saline . This maintains isotonicity, prevents vehicle-induced toxicity, and isolates the compound's true pharmacokinetic behavior.

Table 1: Physicochemical and Formulation Parameters
ParameterValue / Description
Compound 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl
CAS Number 1197502-89-8
Molecular Weight 209.67 g/mol (HCl salt)
Target IV Dose 1.0 mg/kg
Target PO Dose 5.0 mg/kg
Optimal Vehicle 0.9% Sterile Saline (NaCl)

In Vivo Dosing Protocols (Mice)

A parallel Intravenous (IV) and Per Os (PO) study design is mandatory for complete PK profiling.

Causality in Route Selection:

  • IV Dosing bypasses all absorption barriers, providing 100% systemic availability. This serves as the baseline to calculate absolute systemic clearance ( Cl ) and the volume of distribution ( Vd​ ).

  • PO Dosing subjects the compound to gastric pH, intestinal permeability, and hepatic first-pass metabolism. Comparing the dose-normalized exposure of PO to IV allows the calculation of absolute oral bioavailability ( %F ).

Step-by-Step Dosing Methodology
  • Formulation Preparation & QC: Dissolve the compound in 0.9% sterile saline to achieve a 0.2 mg/mL solution for IV and a 0.5 mg/mL solution for PO. Vortex for 60 seconds.

    • Self-Validation Check: The solution must be completely optically clear. Any particulate matter indicates incomplete dissolution, which would skew PO absorption data and risk fatal micro-embolisms during IV administration.

  • Intravenous (IV) Administration: Restrain the mouse (e.g., C57BL/6 or CD-1) and gently warm the tail using a heating lamp to dilate the lateral tail vein. Inject the 0.2 mg/mL solution at a volume of 5 mL/kg (yielding a 1 mg/kg dose) using a 27G needle. Ensure smooth, resistance-free injection to confirm venous entry.

  • Oral (PO) Administration: Using a bulb-tipped stainless-steel oral gavage needle, administer the 0.5 mg/mL solution directly into the stomach at a volume of 10 mL/kg (yielding a 5 mg/kg dose).

PK_Workflow A Formulation Prep (0.9% Saline) B IV Administration (Tail Vein, 1 mg/kg) A->B C PO Administration (Oral Gavage, 5 mg/kg) A->C D Serial Blood Sampling (0.08 - 24 h) B->D C->D E Plasma Separation (Centrifugation) D->E F Protein Precipitation (Acetonitrile + IS) E->F G LC-MS/MS Bioanalysis F->G H NCA PK Modeling (F%, Cl, Vd, AUC) G->H

Preclinical in vivo PK study workflow from formulation to LC-MS/MS analysis.

Blood Sampling & LC-MS/MS Bioanalysis

For highly polar fragments, endogenous biological matrices (specifically plasma proteins and phospholipids) can cause severe ion suppression in Electrospray Ionization (ESI) mass spectrometry [4].

Causality in Sample Preparation: We utilize a 3:1 organic-to-aqueous Protein Precipitation (PPT) method. Adding 3 volumes of cold acetonitrile (ACN) disrupts the hydration shell of plasma proteins, causing them to irreversibly denature and crash out of solution. Because 3-(4-Hydroxypiperidin-1-yl)propanoic acid is highly soluble in aqueous-organic mixtures, it remains partitioned in the supernatant, effectively separating the analyte from column-fouling macromolecules [3].

Step-by-Step Bioanalysis Methodology
  • Blood Collection: Collect 50 µL of blood via the submandibular vein at standard intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean 96-well plate.

  • Protein Precipitation (PPT): Transfer 10 µL of the plasma into a deep-well plate. Add 30 µL of ice-cold Acetonitrile containing a known concentration of a structurally similar Internal Standard (IS).

    • Self-Validation Check: The immediate formation of a cloudy white precipitate confirms successful protein denaturation. The inclusion of the IS corrects for any volumetric losses or matrix-induced ion suppression during LC-MS/MS.

  • Extraction: Vortex the plate vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the optically clear supernatant to an injection plate for LC-MS/MS analysis.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time profiles are generated and analyzed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Model PO Gut Compartment (PO Dose) Central Central Compartment (Plasma) PO->Central Absorption (Ka) Peripheral Peripheral Compartment (Tissues) Central->Peripheral Distribution (K12) Elim Elimination (Urine/Feces) Central->Elim Clearance (Kel) Peripheral->Central Redistribution (K21) IV IV Dose IV->Central Direct Input

Two-compartment PK model illustrating IV and PO absorption and elimination phases.

Table 2: Target Pharmacokinetic Parameters (NCA)
ParameterDefinitionDiagnostic Value in Drug Development
Cmax​ Maximum plasma concentrationIndicates peak systemic exposure and the rate of gastrointestinal absorption.
Tmax​ Time to reach Cmax​ Assesses the speed of absorption; highly polar compounds often show rapid Tmax​ .
AUC0−∞​ Area under the curveRepresents total systemic exposure over time; used to calculate clearance and bioavailability.
t1/2​ Terminal elimination half-lifeDictates dosing frequency and potential for compound accumulation in vivo.
Cl Systemic clearanceEvaluates the efficiency of hepatic and renal elimination mechanisms.
Vd​ Volume of distributionIndicates whether the compound remains in the plasma or distributes deeply into tissues.
%F Absolute BioavailabilityCalculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . Determines viability for oral dosing.

References

  • National Center for Biotechnology Information. "3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride." PubChem Compound Summary. Available at:[Link]

  • László et al. "Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • Ma, Ji, et al. "A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis." Journal of Chromatography B, PubMed, 2008. Available at:[Link]

  • Souza, I.D., & Queiroz, M.E.C. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International, 2021. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride relies on a classic aza-Michael addition between 4-hydroxypiperidine (the Michael donor) and an acrylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride relies on a classic aza-Michael addition between 4-hydroxypiperidine (the Michael donor) and an acrylic acid derivative (the Michael acceptor), followed by hydrochloride salt formation. While mechanistically straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, reagent polymerization, and severe product isolation issues due to extreme hygroscopicity.

This guide is designed to provide authoritative, field-proven solutions to maximize your synthetic yield and ensure reproducible crystallization.

SynthesisWorkflow Start1 4-Hydroxypiperidine (Michael Donor) Reaction Aza-Michael Addition (Water, 25°C, CAN Catalyst) Start1->Reaction Start2 Acrylic Acid (Michael Acceptor) Start2->Reaction Intermediate 3-(4-Hydroxypiperidin-1-yl)propanoic acid (Zwitterion Intermediate) Reaction->Intermediate >95% Conversion SaltForm Salt Formation (Anhydrous HCl in Ether/EtOH) Intermediate->SaltForm Isolation & Drying Product 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl (Target Product) SaltForm->Product Crystallization

Workflow for the synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.

Frequently Asked Questions & Troubleshooting Logic

Q1: My aza-Michael addition stalls at 60-70% conversion. How can I drive this reaction to completion without degrading the product?

The Causality: Secondary amines like 4-hydroxypiperidine are sterically hindered compared to primary amines, which can slow down the nucleophilic attack on the β -carbon of the acrylate. When run neat or in traditional organic solvents (like THF or DCM), the reaction often stalls. The Solution: Switch your solvent to water and introduce a catalyst. Water accelerates the aza-Michael addition through the hydrophobic effect (forcing the organic reactants together) and by hydrogen-bonding to the carbonyl oxygen, which increases the electrophilicity of the β -carbon[1]. To achieve near-quantitative yields, add 3 mol% Ceric Ammonium Nitrate (CAN). CAN acts as a mild, water-tolerant Lewis acid that coordinates to the Michael acceptor, driving the reaction to >95% completion in under 30 minutes at room temperature[2].

Q2: When I use acrylic acid directly, the reaction mixture turns into a thick, viscous gel. What is happening?

The Causality: Acrylic acid is highly prone to spontaneous free-radical polymerization, an exothermic process that is accelerated by heat and concentrated conditions. If your reaction becomes viscous, the acrylic acid has polymerized rather than undergoing the desired conjugate addition. The Solution: You must inhibit radical formation. Ensure your acrylic acid contains a radical scavenger such as MEHQ (4-methoxyphenol, typically 200 ppm). Furthermore, the aza-Michael addition is exothermic; if the heat of the reaction is not dissipated, it triggers polymerization. Strictly maintain the reaction temperature at or below 25°C using a water bath, and add the acrylic acid dropwise to the amine solution.

Q3: The intermediate zwitterion forms cleanly, but when I try to form the hydrochloride salt, I get a sticky, unworkable oil instead of crystals. How do I fix this?

The Causality: The target molecule, 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride, is highly polar and exceptionally hygroscopic. If you use aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, you introduce water into the system. The product will hold onto this water, depressing its melting point and causing it to "oil out" (liquid-liquid phase separation) rather than crystallize. The Solution: You must maintain strictly anhydrous conditions during salt formation. Use a commercially available solution of anhydrous HCl gas dissolved in diethyl ether, dioxane, or ethanol. Precipitate the salt using an anti-solvent technique: dissolve the crude zwitterion in a minimum amount of dry ethanol, add the anhydrous HCl, and then slowly add cold, dry acetone or diethyl ether until the solution turns cloudy.

TroubleshootingTree Issue Issue: Low Final Yield (<50%) Check1 Is the Aza-Michael conversion complete? Issue->Check1 Check2 Is the product oiling out during crystallization? Issue->Check2 Sol1 Use 3 mol% CAN catalyst or run in water Check1->Sol1 No (Starting materials remain) Sol2 Add MEHQ inhibitor to prevent polymerization Check1->Sol2 No (Viscous polymer forms) Sol3 Use anhydrous HCl gas & anti-solvent (Acetone) Check2->Sol3 Yes (Hygroscopic salt)

Troubleshooting logic tree for identifying and resolving common yield issues.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the impact of different catalytic systems on the aza-Michael addition of piperidine derivatives to acrylic acid/acrylates. For optimal throughput and yield, the CAN/Water system is recommended.

Reaction ConditionCatalystTimeTemperatureTypical YieldReference
Neat (Solvent-free)None12–24 h25°C60–70%[3]
Aqueous (Water)None6–8 h25°C75–85%[1]
Aqueous (Water)CAN (3 mol%)15–30 min25°C>95%[2]
Ionic Liquid ([bmim]OH)None (Solvent acts as base)15 min25°C99%[4]

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a physical or chemical checkpoint to verify success before proceeding, preventing the compounding of errors.

Phase 1: Aza-Michael Addition
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxypiperidine (10.0 mmol, 1.01 g) in 10 mL of deionized water.

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (0.3 mmol, 164 mg, 3 mol%) to the stirring solution[5].

  • Controlled Addition: Place the flask in a room-temperature water bath (20–25°C). Using a syringe pump or dropping funnel, add acrylic acid (10.5 mmol, 0.72 mL, containing 200 ppm MEHQ) dropwise over 10 minutes. Causality check: Dropwise addition prevents thermal spikes that trigger polymerization.

  • Reaction: Stir the mixture at 25°C for 30 minutes.

  • Validation (Checkpoint 1): Spot the reaction mixture on a silica TLC plate alongside a 4-hydroxypiperidine standard. Elute with DCM:MeOH (9:1) and stain with Ninhydrin. The disappearance of the secondary amine spot confirms complete conversion. If the spot persists, stir for an additional 15 minutes.

Phase 2: Isolation of the Zwitterion
  • Solvent Removal: Lyophilize the aqueous reaction mixture or concentrate it under reduced pressure (rotary evaporator, water bath at 40°C) to remove all water.

  • Extraction: Suspend the resulting crude residue in hot ethanol (20 mL) to dissolve the zwitterionic product, leaving the inorganic CAN catalyst behind as an insoluble solid. Filter the mixture through a Celite pad.

  • Concentration: Concentrate the filtrate under vacuum to yield the crude 3-(4-hydroxypiperidin-1-yl)propanoic acid as a pale solid.

  • Validation (Checkpoint 2): The residue must be a solid or a foam, not a viscous gel. A gel indicates acrylic acid polymerization; if this occurs, the batch must be discarded.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude zwitterion in a minimum volume (approx. 5–8 mL) of anhydrous ethanol under an inert atmosphere (nitrogen or argon).

  • Acidification: Slowly add 2.0 M HCl in diethyl ether (5.5 mL, 1.1 equivalents) dropwise while stirring vigorously at 0°C (ice bath).

  • Anti-Solvent Crystallization: Slowly add cold, anhydrous acetone (15–20 mL) dropwise until the solution becomes persistently turbid. Scratch the inside of the flask with a glass rod to induce nucleation.

  • Validation (Checkpoint 3): A fine white crystalline precipitate should form. Self-Correction: If the product oils out at the bottom of the flask, trace water is present. Decant the supernatant, dissolve the oil in absolute ethanol, add 10 mL of toluene, and evaporate to dryness (azeotropic removal of water). Repeat the crystallization step.

  • Collection: Filter the crystals rapidly under a blanket of nitrogen (to prevent moisture absorption from the air), wash with cold diethyl ether, and dry immediately in a vacuum desiccator over P₂O₅ for 12 hours.

References

  • Organic Chemistry Portal. "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water." Organic Chemistry Portal. Available at:[Link]

  • Hartman, R. L., McMullen, J. P., & Jensen, K. F. "Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • MDPI. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." Molecules, MDPI. Available at:[Link]

  • DCU DORAS. "Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions." Dublin City University. Available at:[Link]

  • Scribd. "Aza-Michael Reaction: Advances & Insights." Russian Chemical Reviews. Available at:[Link]

Sources

Optimization

Preventing degradation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride during storage

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8).

Due to its specific bifunctional structure—an aliphatic hydroxyl group and a carboxylic acid, stabilized as a tertiary amine hydrochloride—this compound presents unique storage challenges. This guide synthesizes mechanistic chemical causality with field-proven protocols to ensure the long-term integrity of your material.

Part 1: Core Causality & Mechanistic FAQs

Q1: My lyophilized powder has turned into a sticky, deliquescent paste. What caused this physical change? A1: This is a classic symptom of moisture absorption driven by the hygroscopicity of the hydrochloride salt. Amine hydrochlorides are highly prone to absorbing atmospheric moisture[1]. When water infiltrates the crystal lattice, it acts as a plasticizer, lowering the glass transition temperature of the amorphous regions. This not only destroys the physical handling properties of the powder but also provides a mobile medium that accelerates chemical degradation.

Q2: I am observing unexpected high-molecular-weight peaks in my LC-MS analysis and a loss of reactivity in my coupling steps. What is the degradation pathway? A2: The primary chemical degradation pathway for this compound is intermolecular esterification (polyesterification or oligomerization). Because the molecule contains both a nucleophilic hydroxyl group (-OH at the 4-position of the piperidine ring) and an electrophilic carboxylic acid (-COOH), molecules can condense with one another. This is a well-documented vulnerability for hydroxy-carboxylic acids, which readily form dimers and oligomers during storage if thermal energy or moisture is present[2],[3].

Q3: Can I store this compound in an aqueous or organic solution for convenience? A3: Long-term storage in solution is highly discouraged. Solvation vastly increases molecular collision rates, accelerating the intermolecular esterification described above. If you must prepare stock solutions, use anhydrous, aprotic solvents (e.g., dry DMF or DMSO) and store them at -20°C for no longer than a few days[2].

Degradation A 3-(4-Hydroxypiperidin-1-yl) propanoic acid HCl B Moisture Absorption (Hygroscopicity) A->B High Humidity C Thermal Stress (> 4°C) A->C Improper Storage D Intermolecular Esterification B->D Increased Mobility C->D Activation Energy E HCl Dissociation (Free Base) C->E HCl Volatilization F Oligomers / Dimers D->F Condensation G Oxidation Products E->G O2 Exposure

Mechanistic pathways of degradation for 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl.

Part 2: Quantitative Storage Parameters

To arrest the kinetic energy required for esterification and prevent moisture ingress, strict environmental controls must be maintained. Empirical data dictates the following storage parameters[4]:

ParameterOptimal RangeCritical ThresholdConsequence of Breach
Temperature (Long-Term) -20°C (1-2 years)> -4°CThermal activation of esterification; HCl dissociation.
Temperature (Short-Term) -4°C to 4°C (1-2 weeks)> 25°CRapid oligomerization and deliquescence.
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient Air (O₂)Oxidation of transient free-base tertiary amines.
Relative Humidity (RH) < 10% (Desiccated)> 30% RHMoisture absorption; crystal lattice collapse.
Light Exposure Dark (Amber Vials)Direct UV/SunlightPhoto-oxidation and radical generation.

Part 3: Self-Validating Handling & Aliquoting Protocol

Repeated freeze-thaw cycles and transient exposure to ambient humidity are the leading causes of batch spoilage. Implement the following step-by-step methodology upon receiving a bulk batch.

Phase 1: Thermal Equilibration (The Self-Validation Step)

  • Remove the sealed bulk vial from the -20°C freezer.

  • Validation Check: Place the vial on an analytical balance and tare it. Wait 30 minutes. If the weight increases, condensation is forming on the outside of the vial. Do not open the vial until the weight stabilizes, confirming it has reached room temperature.

Phase 2: Aliquoting 3. Transfer the equilibrated vial into a controlled environment (preferably a glove box purged with Nitrogen, or a dry bench with <20% RH). 4. Using anti-static spatulas, divide the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg aliquots).

Phase 3: Purging and Sealing 5. Introduce a gentle stream of Argon gas into each vial. Note: Argon is heavier than air and Nitrogen, making it superior for displacing oxygen and moisture at the bottom of the vial. 6. Cap immediately using PTFE-lined screw caps (avoid rubber septa, which are permeable to moisture over long periods). 7. Wrap the cap junction tightly with Parafilm.

Workflow S1 Step 1: Thermal Equilibration Wait 30 mins to prevent condensation S2 Step 2: Dry Aliquoting Divide into single-use amber vials S1->S2 S3 Step 3: Argon Purge Displace O2/H2O with heavy inert gas S2->S3 S4 Step 4: PTFE Sealing Cap tightly and seal with Parafilm S3->S4 S5 Step 5: Deep Freeze Store at -20°C in a secondary desiccator S4->S5

Standard Operating Procedure for aliquoting and storing hygroscopic amine hydrochlorides.

Part 4: Troubleshooting & Analytical Diagnostics

If you suspect your batch has degraded, use this diagnostic matrix to identify the root cause and determine if the material can be salvaged.

Observation (Symptom)Diagnostic MethodRoot CauseCorrective Action / Salvage
Powder is clumpy or sticky Visual inspection; Karl Fischer Titration (>2% water).Hygroscopic moisture uptake due to improper sealing.Lyophilize the sample immediately. Do not heat to dry, as this will trigger esterification.
Extra peaks at higher retention times HPLC / LC-MS (Look for [2M-H2O]+ mass peaks).Intermolecular esterification forming dimers/oligomers.Material is compromised. Depending on downstream use, preparative HPLC purification may be required.
Loss of amine protonation / pH shift ¹H-NMR (Shift in piperidine ring protons); pH of aqueous solution.Thermal stress causing HCl gas volatilization[1].Re-acidify carefully with a stoichiometric amount of ethereal HCl, then re-precipitate.

References

  • Bio-fount. "1197502-89-8 | 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride." Bio-fount Chemical Database. Available at:[Link]

  • Chinaamines. "Trimethylamine Hydrochloride (TMAHCL) – Solid Amine Salt for Pharma, Agro & Electronics." Chinaamines Technical Articles. Available at: [Link]

  • MDPI. "Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid." MDPI Open Access Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a highly polar, zwitterionic-like precursor formulated as a hydrochloride salt, 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) presents unique isol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly polar, zwitterionic-like precursor formulated as a hydrochloride salt, 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8) presents unique isolation challenges. Its basic tertiary amine, carboxylic acid, and hydroxyl group make it highly water-soluble but notoriously difficult to purify using standard normal-phase chromatography[1].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols and troubleshooting strategies to achieve high-purity isolation.

Purification Strategy & Decision Matrix

Selecting the correct purification method depends entirely on the scale of your reaction and the physicochemical nature of the primary impurities. Standard silica gel will cause irreversible binding due to basic nitrogen-silanol interactions[1]. Instead, purification must exploit the molecule's ionic properties through controlled solubility (crystallization) or ionic retention (ion-exchange)[2][3].

PurificationWorkflow A Crude 3-(4-Hydroxypiperidin-1-yl) propanoic acid HCl B Assess Impurity Profile A->B C High Inorganic Salts (e.g., NaCl, KCl) B->C Yes D Organic Byproducts (e.g., unreacted amines) B->D No E Ion-Exchange Chromatography (Dowex 50WX8, H+ form) C->E F Determine Scale D->F I High-Purity Target Compound E->I G > 1g (Bulk Scale) Anti-Solvent Crystallization F->G Large H < 1g (Analytical Scale) Reverse-Phase HPLC (C18) F->H Small G->I H->I

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (Preferred for Bulk Scale)

Causality & Mechanism: The target molecule is an amino acid hydrochloride salt. It is highly soluble in polar protic solvents but insoluble in aprotic or less polar solvents. By dissolving the crude mixture in a primary solvent and slowly introducing an anti-solvent, we manipulate the dielectric constant of the medium. This controlled thermodynamic shift forces the solution past its saturation point, overcoming the nucleation barrier to form a highly ordered crystal lattice while leaving structurally distinct organic impurities in the mother liquor[2][3].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude solid in a minimal volume of hot primary solvent (e.g., Methanol or Ethanol) at 50°C. Causality: Heat maximizes solubility, ensuring the lowest possible volume of primary solvent is used, which maximizes final yield.

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a fine PTFE filter. Causality: Removes insoluble particulates that could act as premature, impure nucleation sites.

  • Anti-Solvent Addition (Nucleation): Transfer the solution to a flask under moderate stirring. Slowly add the chosen anti-solvent (e.g., Acetone or Ethyl Acetate) dropwise until the solution becomes faintly turbid. Stop the addition. Causality: The turbidity indicates the onset of supersaturation. Pausing allows the initial pure seed crystals to form without trapping solvent molecules.

  • Aging and Crystal Growth: Once initial crystals appear, resume adding the anti-solvent slowly until a 1:3 or 1:4 ratio (Primary:Anti-solvent) is reached. Remove from heat and allow the mixture to cool to room temperature over 2 hours, then transfer to a 4°C bath for 4 hours. Causality: Slow cooling promotes the growth of large, pure crystals rather than a fine, impure powder[2].

  • Isolation and Desiccation: Filter the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold anti-solvent. Immediately transfer to a vacuum oven and dry at 40°C (<10 mbar) for 12 hours.

Protocol B: Cation-Exchange Chromatography (Desalting & Free Base Conversion)

Causality & Mechanism: When the crude mixture is heavily contaminated with inorganic salts (e.g., NaCl from upstream neutralizations), crystallization will co-precipitate the salts. A strongly acidic cation-exchange resin (sulfonic acid functionalized) exploits the protonated piperidine nitrogen. The target compound binds ionically to the stationary phase, allowing neutral organics and inorganic anions to be washed away.

Step-by-Step Methodology:

  • Resin Equilibration: Swell Dowex 50WX8 (H+ form) resin in deionized (DI) water and pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate is pH neutral.

  • Sample Loading: Dissolve the crude mixture in DI water and load it onto the column at a flow rate of 1-2 mL/min. Causality: The protonated amine displaces H+ ions and binds to the sulfonic acid groups.

  • Impurity Wash: Wash the column with 3-5 CV of DI water. Causality: Removes all non-basic organic impurities and inorganic anions (e.g., Cl-).

  • Target Elution: Elute the target compound using 1M HCl (to recover the hydrochloride salt) or 1M aqueous Ammonia (to recover the zwitterionic free base). Collect fractions.

  • Lyophilization: Pool the product-containing fractions and freeze-dry (lyophilize) to obtain the pure solid.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in anti-solvent crystallization. Use the table below to match the solvent system to your specific impurity profile[3].

Primary SolventAnti-SolventPolarity ShiftRecommended Ratio (v/v)Mechanistic Considerations & Yield Impact
Methanol Acetone High1:3 to 1:5Excellent for removing non-polar organic impurities. High yield, but prone to "oiling out" if the acetone is added too rapidly.
Ethanol Ethyl Acetate Moderate1:2 to 1:4Provides the best balance of purity and crystal morphology. Lower risk of oiling out compared to acetone systems.
Water Ethanol Moderate1:5 to 1:10Best for highly polar crude mixtures. Requires extended cooling at 4°C due to water's massive solubilizing power for HCl salts.
Isopropanol MTBE High1:3 to 1:5Ideal for highly hygroscopic batches. MTBE is easily removed under vacuum, leaving a dry, free-flowing powder.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals upon anti-solvent addition. What is the mechanism, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution separates into a dense, solute-rich amorphous liquid phase rather than forming a solid crystal lattice[2][4]. This is frequently observed in piperidine derivatives when the anti-solvent is added too rapidly, trapping impurities and solvent molecules, or if the initial concentration is too high.

  • The Fix: Dilute the biphasic "oiled" mixture slightly with your primary solvent and heat until it becomes a homogenous solution. Cool it very slowly (e.g., 5°C/hour) and introduce the anti-solvent dropwise under vigorous stirring. Adding a seed crystal of pure 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride will bypass the nucleation energy barrier and force crystallization[2].

Q2: I attempted to purify the crude mixture using standard silica gel flash chromatography, but my recovery was <10%. Why? A2: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride contains both a basic tertiary amine and a carboxylic acid. These functional groups interact strongly via hydrogen bonding and ionic interactions with the acidic silanol (Si-OH) groups on the silica gel surface, leading to irreversible adsorption or severe streaking[1].

  • The Fix: Abandon normal-phase silica. For small-scale purification (<1g), utilize Reverse-Phase HPLC (C18 stationary phase) with an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% HCl or TFA). The acidic modifier suppresses the ionization of the carboxylic acid and maintains the protonation of the amine, ensuring sharp peak shapes and high recovery.

Q3: The isolated solid turns into a sticky paste when exposed to ambient air on the benchtop. A3: Hydrochloride salts of highly polar amino acids can be severely hygroscopic, especially if the isolated solid is amorphous or contains trace residual primary solvent trapped in the lattice[5].

  • The Fix: Ensure the final wash during filtration is performed with a cold, highly volatile anti-solvent (e.g., MTBE or diethyl ether). Immediately transfer the filter cake to a vacuum oven and dry at 40°C under high vacuum (<10 mbar) for at least 12 hours. Store the final product in a tightly sealed desiccator over Drierite or under an argon atmosphere.

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity amino acid hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity amino acid hydrochlorides. The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid—typically via the Michael addition of 4-hydroxypiperidine to acrylic acid—yields a zwitterionic molecule. Converting this into a stable, highly pure hydrochloride salt presents unique thermodynamic and kinetic hurdles, primarily due to extreme water solubility, hygroscopicity, and the tendency to undergo liquid-liquid phase separation ("oiling out").

This guide bypasses generic advice, offering field-proven, mechanistic solutions to ensure your crystallization protocols are robust, reproducible, and self-validating.

Mechanistic Overview: The Zwitterion-Salt Equilibrium

To successfully crystallize this compound, you must first understand the equilibrium dictating its solubility. At neutral pH, the molecule exists as a zwitterion (protonated piperidine, deprotonated carboxylate), which forms a highly stable hydration shell. To drive crystallization, we must fully protonate the carboxylate using an excess of strong acid, shifting the molecule into the less soluble hydrochloride salt form.

ZwitterionEq Zwitterion Zwitterionic Form (High Water Solubility) Protonation Anhydrous HCl (Ether/Dioxane) Zwitterion->Protonation Equilibrium Shift HCl_Salt Hydrochloride Salt (Target Crystal) Protonation->HCl_Salt Precipitation

Mechanistic equilibrium shift from the soluble zwitterion to the target hydrochloride salt.

The critical failure point in most labs is the use of aqueous hydrochloric acid. Introducing water stabilizes the zwitterion, broadens the metastable zone, and prevents nucleation. As demonstrated in optimized syntheses of [1], utilizing anhydrous HCl in ethereal solvents is mandatory to force this equilibrium to the right without introducing destructive moisture.

Impurity Profiling & Causality

Before initiating crystallization, you must understand the impurity profile of your crude mixture. Impurities not only lower the final API purity but actively disrupt the crystal lattice formation, leading to failed precipitations.

ImpurityOrigin / CausalityImpact on CrystallizationMitigation Strategy
4-Hydroxypiperidine Incomplete Michael addition; unreacted starting material.Co-crystallizes; alters the solubility profile and significantly depresses the melting point.Pre-wash the zwitterionic intermediate with dichloromethane prior to HCl addition.
Polyacrylic Acid Polymerization of excess acrylic acid during the reaction phase.Increases solution viscosity; traps the target molecule in a polymeric matrix, causing oiling out.Use a radical inhibitor (e.g., MEHQ) during synthesis; perform a hot polishing filtration.
Water / Moisture Aqueous HCl use; hygroscopic absorption from the atmosphere.Broadens the metastable zone; induces liquid-liquid phase separation (syrup formation).Strictly use anhydrous HCl; handle the final product under a dry nitrogen blanket.
Inorganic Salts Neutralization steps during workup (e.g., NaOH + HCl → NaCl).Precipitates alongside the product, reducing overall purity.Exploit differential solubility: extract the product into hot absolute ethanol where NaCl is insoluble.

Troubleshooting FAQs

Q: Why does my product form a viscous syrup ("oil out") instead of crystallizing? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level of your solution exceeds the metastable zone limit before heterogeneous nucleation can occur. This is heavily exacerbated by the presence of trace water or polymeric impurities, which disrupt the hydrogen-bonding network required for the crystal lattice. Solution: Switch to a strictly anhydrous solvent system (e.g., absolute ethanol/ethyl acetate). If the solution oils out, reheat it until homogeneous, adjust the solvent-to-antisolvent ratio, and introduce seed crystals at the cloud point. This technique is a standard remediation for [2].

Q: How can I effectively purge unreacted 4-hydroxypiperidine from the crude mixture? A: 4-Hydroxypiperidine has a similar pKa to your target molecule, making pH-based separations difficult. However, their organic solubility profiles differ. Before forming the hydrochloride salt, wash the crude zwitterion with a moderately polar organic solvent like dichloromethane. The starting material will partition into the organic phase, while the highly polar zwitterion remains in the aqueous/polar phase.

Q: My crystals deliquesce (turn into a paste) on the filter funnel. How do I prevent this? A: Piperidine hydrochlorides are notoriously hygroscopic. Ambient humidity rapidly lowers their deliquescence relative humidity (DRH), causing the crystals to dissolve in absorbed atmospheric moisture. As noted in literature regarding the handling of [3], you must isolate the crystals under a blanket of dry nitrogen and wash them exclusively with cold, anhydrous anti-solvents (like diethyl ether) to rapidly displace surface moisture.

OilingOut Crude Crude Mixture (High Impurity/Water) Dissolve Dissolve in Hot EtOH Crude->Dissolve Cooling Cooling Phase Dissolve->Cooling Oiling Oiling Out (LLPS) Cooling->Oiling Rapid cooling / No seeding Seeding Add Seed Crystals at Cloud Point Cooling->Seeding Controlled supersaturation Oiling->Dissolve Reheat to clear Crystals Pure Crystalline Salt Seeding->Crystals Heterogeneous nucleation

Workflow for bypassing liquid-liquid phase separation (oiling out) via controlled seeding.

Standard Operating Procedure: Anhydrous Anti-Solvent Crystallization

This protocol relies on an absolute ethanol/ethyl acetate system to maintain an anhydrous environment, utilizing controlled seeding to dictate the crystallization kinetics. Every step includes a self-validation checkpoint to ensure process integrity.

Step 1: Anhydrous Salt Formation

  • Action: Suspend the crude zwitterionic 3-(4-hydroxypiperidin-1-yl)propanoic acid in absolute ethanol (5 mL/g). At 0 °C, dropwise add 1.2 equivalents of anhydrous HCl in 1,4-dioxane (4M).

  • Validation: The suspension should clarify as the highly soluble hydrochloride salt forms. Test a 10 µL aliquot with wet pH paper; it must register a pH < 2 to confirm complete protonation.

Step 2: Dissolution & Polishing Filtration

  • Action: Heat the mixture to 60 °C to ensure complete dissolution. Perform a hot polishing filtration through a pre-warmed 0.45 µm PTFE filter.

  • Validation: The filtrate must be completely optically clear. Any residual opalescence indicates the passage of polymeric acrylic acid or insoluble inorganic salts, mandating a second filtration.

Step 3: Anti-Solvent Addition

  • Action: Transfer the filtrate to a jacketed crystallization vessel. Maintain the temperature at 50 °C. Slowly add hot, anhydrous ethyl acetate (anti-solvent) dropwise until the cloud point is reached.

  • Validation: The solution should exhibit a faint, persistent turbidity that does not disappear upon stirring for 1 minute. If it clears, add more ethyl acetate.

Step 4: Seed Bed Maturation

  • Action: Add 1% w/w of pure 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride seed crystals. Hold the temperature at 50 °C for 30 minutes.

  • Validation: Visual inspection must confirm that the seed crystals remain suspended and do not dissolve. This confirms the solution is accurately poised in the metastable zone.

Step 5: Controlled Cooling

  • Action: Cool the suspension linearly to 5 °C at a strict rate of 0.1–0.2 °C/min.

  • Rationale: Rapid cooling forces the system out of the metastable zone, causing spontaneous secondary nucleation or oiling out. A slow ramp ensures molecules deposit onto the existing seed lattice, yielding large, easily filterable crystals.

Step 6: Isolation and Drying

  • Action: Filter the resulting slurry using a Büchner funnel under a steady stream of dry nitrogen. Wash the filter cake twice with cold, anhydrous diethyl ether to displace the crystallization solvents. Immediately transfer to a vacuum oven and dry at 45 °C for 12 hours.

  • Validation: The final product should be a free-flowing white crystalline powder. A Karl Fischer titration should yield <0.5% water content.

References

  • Title: Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Piperidine derivatives, their preparation, and their use as medicaments (EP0223403B1)
  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Reducing side reactions in 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride preparation

Welcome to the technical support guide for the synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS No. 1197502-89-8).[1] This document is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS No. 1197502-89-8).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable piperidine derivative. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

The primary synthetic route involves an aza-Michael addition of 4-hydroxypiperidine to acrylic acid.[2][3] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides solutions to these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Symptom ObservedPotential Cause(s)Recommended Corrective Actions
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Polymerization of Acrylic Acid: High reaction temperature can cause acrylic acid to polymerize.[4] 3. Sub-optimal pH: The nucleophilicity of the piperidine nitrogen is pH-dependent.1. Time/Temp Optimization: Monitor the reaction by TLC or LC-MS. If starting material persists after 24 hours at room temperature, consider a slight, controlled increase in temperature (e.g., to 40-50°C), but be wary of side reactions. 2. Control Temperature: Maintain a reaction temperature below 60°C. For exothermic additions, use an ice bath during the initial mixing of reactants.[5] 3. Solvent Choice: Using a protic solvent like water or methanol can facilitate proton transfer in the transition state and often gives clean conversions without the need for an external catalyst.
Formation of a Major High-MW Impurity Di-addition Product: A second molecule of acrylic acid reacts with the nitrogen of the desired product, forming a tertiary amine with two propanoic acid chains. This is analogous to the formation of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid seen in similar reactions.[6]1. Control Stoichiometry: Use a slight excess of 4-hydroxypiperidine (e.g., 1.1 to 1.2 equivalents) relative to acrylic acid. This ensures the acrylic acid is consumed before it can react with the product. 2. Slow Addition: Add the acrylic acid dropwise to a solution of the 4-hydroxypiperidine to maintain a low instantaneous concentration of the Michael acceptor.
Reaction Mixture Becomes a Thick, Intractable Mass Polymerization of Acrylic Acid: This is a common issue, especially when acrylic acid is used without an inhibitor or at elevated temperatures. The reaction is exothermic.[4]1. Use Inhibited Acrylic Acid: Ensure the acrylic acid contains an inhibitor like hydroquinone monomethyl ether (MEHQ). 2. Strict Temperature Control: As mentioned, perform the addition of acrylic acid at a low temperature (0-5°C) and allow the reaction to warm to room temperature slowly.
Final HCl Salt is Oily, Hygroscopic, or Fails to Crystallize 1. Presence of Impurities: The di-addition product or residual starting materials can act as crystal growth inhibitors. 2. Incorrect HCl Stoichiometry: An excess of HCl can lead to the formation of a di-hydrochloride or simply result in an acidic, wet solid. 3. Residual Solvent: Trapped water or organic solvent can prevent proper crystal lattice formation.1. Purify the Free Base: Before salt formation, purify the crude 3-(4-hydroxypiperidin-1-yl)propanoic acid free base by recrystallization or column chromatography if necessary. 2. Precise HCl Addition: Use a calculated amount (1.0 equivalent) of HCl. A solution of HCl in a solvent like isopropanol or dioxane is recommended for controlled addition.[7] 3. Use Anhydrous Solvents: For the salt formation step, use anhydrous solvents (e.g., isopropanol, ethanol, or acetone). If water was the reaction solvent, ensure it is thoroughly removed in vacuo before proceeding.

Experimental Workflow & Key Control Points

The following diagram outlines the critical stages of the synthesis and the key parameters to control at each step to minimize side reactions.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Isolation & Purification cluster_2 Step 3: Hydrochloride Salt Formation Reactants 4-Hydroxypiperidine + Acrylic Acid Reaction Crude Product Solution (Free Base) Reactants->Reaction Control Points: 1. Temp < 50°C 2. Slow Addition of Acrylic Acid 3. Slight Excess of Piperidine Workup Solvent Removal & Optional Purification Reaction->Workup Remove reaction solvent under vacuum Purified Purified Free Base Workup->Purified Recrystallization or Chromatography (if needed) Salt Addition of HCl Purified->Salt Control Points: 1. Anhydrous Solvent (e.g., IPA) 2. 1.0 eq. HCl 3. Controlled Temperature Product Final Product: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride Salt->Product Crystallization

Caption: Critical Process Steps and Control Parameters.

Key Side Reactions: Mechanisms and Mitigation

Understanding the competing chemical pathways is crucial for troubleshooting. The most significant side reaction is the formation of the di-addition product.

G Piperidine 4-Hydroxypiperidine NH DesiredProduct Desired Product N-CH2CH2COOH Piperidine:N->DesiredProduct:N + Acrylic Acid (Desired Mono-addition) AcrylicAcid1 Acrylic Acid AcrylicAcid2 Acrylic Acid SideProduct Di-addition Side Product N(CH2CH2COOH)2 DesiredProduct:N->SideProduct:N + Acrylic Acid (Undesired Di-addition)

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Optimization

Resolving peak tailing in 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 3-(4-Hydroxypiperidin-1-yl)pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS: 1197502-89-8).

Due to its highly polar, zwitterionic nature (containing both a basic piperidine nitrogen and an acidic carboxylic acid), this compound is notorious for exhibiting poor retention and severe peak tailing on standard reversed-phase columns. This guide provides a self-validating, mechanistic approach to troubleshooting and resolving these issues.

Part 1: Diagnostic Overview & Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to understand the physicochemical properties of your analyte. 3-(4-Hydroxypiperidin-1-yl)propanoic acid is a secondary/tertiary amine derivative. In typical reversed-phase liquid chromatography (RPLC) mobile phases (pH 4–8), the piperidine nitrogen is protonated (positively charged) while the carboxylic acid is deprotonated (negatively charged).

This positive charge acts as a localized cation that interacts strongly with ionized residual silanols ( Si−O− ) on the silica stationary phase. This secondary retention mechanism acts like "molecular Velcro," causing the analyte to stick to the column and elute slowly, resulting in an exponential tail or "shark fin" peak shape[1][2].

SilanolInteraction analyte 3-(4-Hydroxypiperidin-1-yl) propanoic acid (Protonated Amine) interaction Secondary Electrostatic Interaction (Ion-Exchange) analyte->interaction silanol Ionized Silanol (SiO-) on Silica Surface silanol->interaction tailing Peak Tailing (Asymmetry Factor > 1.5) interaction->tailing Causes delayed elution

Mechanism of secondary electrostatic interactions causing peak tailing.

Troubleshooting Logic

Follow this systematic workflow to isolate whether your tailing is a chemical interaction issue or a retention mechanism failure.

TroubleshootingWorkflow start Observe Peak Tailing (As > 1.5) check_ph 1. Adjust Mobile Phase pH (Target pH 2.5 or pH 10) start->check_ph check_buffer 2. Increase Buffer Concentration (10-20 mM Formate/Acetate) check_ph->check_buffer If tailing persists success Symmetrical Peak (As 0.9 - 1.2) check_ph->success If resolved check_column 3. Switch Column Chemistry (HILIC or Mixed-Mode) check_buffer->check_column If retention is poor check_buffer->success If resolved check_column->success Optimal for Zwitterions

Step-by-step troubleshooting workflow for resolving peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does adjusting the mobile phase pH fix the peak tailing, but ruin my retention? A: Adjusting the pH alters the ionization state of both your analyte and the column's silica surface. By lowering the pH to ~2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid), you protonate the residual silanols ( Si−O− becomes Si−OH ), effectively neutralizing the negative charge on the column[3]. This eliminates the secondary ion-exchange interaction, fixing the tailing[4]. However, because 3-(4-Hydroxypiperidin-1-yl)propanoic acid is highly polar, neutralizing it reduces its already minimal hydrophobic partitioning, causing it to elute in the void volume on a standard C18 column.

Table 1: Effect of Mobile Phase pH on Analyte Charge State and Expected Tailing Factor (As) on standard C18

Mobile Phase pHPiperidine Amine StateCarboxylic Acid StateSilica Silanol StateExpected Tailing Factor ( As​ )Chromatographic Result
pH 2.5 Protonated (+)Protonated (Neutral)Protonated (Neutral)1.1 - 1.3Good symmetry, but very poor retention on C18.
pH 7.0 Protonated (+)Deprotonated (-)Ionized (-)> 2.0Severe tailing due to secondary electrostatic interactions.
pH 10.0 Deprotonated (Neutral)Deprotonated (-)Ionized (-)1.0 - 1.2Excellent symmetry; requires high-pH tolerant column.

Q2: If standard C18 columns fail to retain this compound symmetrically, what column chemistry should I use? A: For highly polar zwitterions, Hydrophilic Interaction Liquid Chromatography (HILIC) or Zwitterionic Mixed-Mode columns are the gold standard[5]. HILIC utilizes a water-enriched layer on a polar stationary phase, allowing the analyte to partition based on hydrophilicity rather than hydrophobicity. Zwitterionic phases (like ZIC-HILIC) are particularly effective because their balanced electrostatic interactions prevent the irreversible adsorption of strongly ionic compounds, yielding superior peak shape consistency[6].

Table 2: Column Selection Guide for 3-(4-Hydroxypiperidin-1-yl)propanoic acid

Column ChemistryRetention MechanismSuitabilityRecommendation
Standard C18 Hydrophobic PartitioningPoorAvoid. Molecule is too polar for meaningful retention.
Polar-Embedded C18 Hydrophobic + Hydrogen BondingModerateUse only with strong ion-pairing agents (e.g., TFA).
Bare Silica HILIC Hydrophilic Partitioning + Cation ExchangeGoodExcellent retention; requires high buffer concentration.
Zwitterionic HILIC Hydrophilic Partitioning + ElectrostaticExcellentBest choice for zwitterionic amino acid derivatives.

Q3: What buffer systems and additives are best for LC-MS compatibility with this compound? A: If you are using MS detection, avoid non-volatile buffers like phosphate or strong ion-pairing agents like high-concentration TFA, as they suppress MS signals (especially in negative ion mode). Instead, use Ammonium Formate or Ammonium Acetate (10–20 mM) . Increasing the ionic strength of the mobile phase buffer shields the analyte ions from the stationary phase, significantly improving peak shape and reducing overload tailing[4].

Part 3: Validated Experimental Protocols

To completely resolve peak tailing and achieve reliable quantitation, transition your method to a HILIC-based separation. Below is a self-validating protocol designed for zwitterionic piperidine derivatives.

Protocol 1: Optimized HILIC Method Setup

Causality Note: In HILIC, water is the strong eluting solvent. Starting with a high organic concentration ensures the polar analyte partitions into the aqueous layer on the stationary phase, providing retention before a gradient elutes it symmetrically.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Purpose: Provides necessary ionic strength to mask silanols and maintains the analyte in a consistent charge state).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Diluent Optimization

  • Critical Step: Never inject this compound dissolved in 100% water when using HILIC. A highly aqueous injection plug will disrupt the stationary phase water layer, causing severe peak fronting or splitting.

  • Action: Dilute your sample in a minimum of 75% Acetonitrile / 25% Water.

Step 3: Gradient Elution Program

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or equivalent), 2.1 x 100 mm, 3 µm.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (Improves mass transfer, reducing peak width).

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: 90% B to 50% B (Linear gradient to elute the zwitterion)

    • 5.0 - 7.0 min: 50% B (Wash step)

    • 7.0 - 15.0 min: 90% B (Extended re-equilibration; HILIC requires longer re-equilibration than RPLC).

Protocol 2: Column Deactivation & Regeneration Wash

If you observe a sudden onset of tailing on a previously working column, trace metal contamination (which chelates the carboxylic acid moiety) or strongly bound basic impurities may be the cause.

  • Aqueous Wash: Flush the column with 100% LC-MS grade Water for 20 column volumes (CV) at a low flow rate to remove precipitated buffer salts.

  • Chelation Wash (Optional for metal contamination): Flush with 50 mM EDTA (pH 7.0) for 10 CV, followed by 20 CV of Water.

  • Organic Wash: Flush with 100% Acetonitrile for 20 CV to remove hydrophobic contaminants.

  • Re-equilibration: Flush with your starting mobile phase conditions for at least 30 CV before the next injection.

Part 4: References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride and Standard Piperidine Derivatives for Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold."[1][2] This six-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a structural cornerstone in a multitude of FDA-approved drugs and natural alkaloids.[3][4][5][6] Its prevalence is not accidental; the chair-like conformation of the piperidine ring provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions.[2]

This guide moves beyond a general overview to provide an in-depth comparison between a functionally rich derivative, 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride , and the broader class of "standard" piperidine derivatives. We will dissect its unique structural attributes, compare its physicochemical properties to simpler analogs, and provide actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to strategically leverage this versatile building block in their discovery programs.

Section 1: Deconstructing 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

To understand the utility of this molecule, we must first appreciate its constituent parts. It is more than a simple piperidine; it is a carefully functionalized scaffold designed for specific applications in synthesis and discovery.

Chemical Identity:

  • Chemical Name: 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride[7]

  • CAS Number: 1197502-89-8[7]

  • Molecular Formula: C₈H₁₅NO₃ · HCl[8]

  • Molecular Weight: 209.67 g/mol (as hydrochloride salt)

Key Structural Features and Their Implications:
  • The Piperidine Core: This provides the fundamental, non-planar structure common to all derivatives, serving as the central anchoring motif.

  • The C4-Hydroxy Group (-OH): The introduction of a hydroxyl group at the 4-position dramatically alters the molecule's character compared to an unsubstituted ring.

    • Causality: This polar group acts as both a hydrogen bond donor and acceptor.[8] This significantly increases hydrophilicity and potential for specific, directed interactions with polar residues in a biological target's binding pocket. It also presents a potential site for metabolism or a point for further synthetic elaboration.

  • The N1-Propanoic Acid Moiety (-CH₂CH₂COOH): Attaching a carboxylic acid via a three-carbon linker to the ring nitrogen is a key design choice.

    • Causality: This chain introduces a strongly acidic, ionizable group. At physiological pH, this group will be deprotonated to a carboxylate, conferring a negative charge. This feature can be exploited for ionic interactions with targets, greatly enhances aqueous solubility, and provides a robust chemical handle for forming amides, esters, or other conjugates.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt.

    • Causality: Small organic molecules containing basic nitrogen atoms (like the piperidine nitrogen) are often converted to salts to improve their stability, crystallinity, and solubility in aqueous media for experimental assays.

Physicochemical Properties Profile

The combination of these functional groups results in a unique physicochemical profile, summarized below.

PropertyValueSourceSignificance in Drug Discovery
Molecular Weight173.21 (free base)[8]Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
TPSA (Topological Polar Surface Area)60.77 Ų[8]Indicates good potential for cell membrane permeability.
XLogP3-0.08[8]A low LogP value signifies high hydrophilicity, crucial for aqueous solubility.
Hydrogen Bond Donors2[8]The -OH and -COOH groups can donate hydrogen bonds, enabling strong target interactions.
Hydrogen Bond Acceptors3[8]The N, O (hydroxyl), and O (carbonyl) atoms can accept hydrogen bonds.

Section 2: A Comparative Analysis Against Standard Piperidine Scaffolds

The true value of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is best understood when compared to simpler, "standard" piperidine derivatives that lack its specific combination of functional groups. For this analysis, we will consider three representative comparators:

  • Piperidine: The unsubstituted parent heterocycle.

  • N-Methylpiperidine: A simple N-alkylated derivative.

  • 4-Hydroxypiperidine: A derivative with only the hydroxyl functional group.

Comparative Physicochemical Data
CompoundStructureKey FeaturesTPSA (Ų)XLogP3Implications for Researchers
3-(4-Hydroxypiperidin-1-yl)propanoic acid O=C(O)CCN1CCC(O)CC1-OH, -CH₂CH₂COOH60.77-0.08Bifunctional linker, high polarity, suitable for fragment-based drug discovery (FBDD) or as a hydrophilic scaffold.
Piperidine C1CCNCC1Unsubstituted12.031.1Lipophilic, basic building block. Lacks specific interaction points.
N-Methylpiperidine CN1CCCCC1N-alkylation3.240.9Increased basicity vs. piperidine, still highly lipophilic. Used to explore the role of the N-substituent.
4-Hydroxypiperidine OC1CCNCC1C4-OH32.260.3Introduces polarity and H-bonding. A common starting point for building complexity at the C4 position.

Expert Analysis: This comparison clearly illustrates a fundamental principle of medicinal chemistry: rational functionalization. While unsubstituted piperidine is a simple lipophilic core, the addition of a hydroxyl group (4-hydroxypiperidine) significantly increases polarity. However, 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride represents a more advanced synthetic tool. It combines the polarity of the hydroxyl group with the ionizable and synthetically versatile carboxylic acid, creating a bifunctional scaffold. This design allows it to act as a "linker" or a hydrophilic building block to which other functionalities or pharmacophores can be readily attached.

Section 3: Synthesis and Experimental Workflows

A core tenet of our approach is that protocols must be self-validating and the rationale behind them clearly articulated. Below, we provide a plausible synthesis for the title compound and a general protocol for its use in further derivatization, illustrating its utility.

Experimental Workflow: From Synthesis to Application

The following diagram outlines a typical workflow for a researcher utilizing a functionalized building block like the one discussed.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Derivatization & Screening A 1. Michael Addition (4-Hydroxypiperidine + Methyl Acrylate) B 2. Saponification (Base-mediated hydrolysis) A->B C 3. Salt Formation & Purification (HCl addition & Recrystallization) B->C D NMR (1H, 13C) C->D E LC-MS C->E F Purity Analysis (HPLC) C->F G 4. Amide Coupling (EDC/HOBt Chemistry) C->G H 5. In Vitro Assay (e.g., Target Binding) G->H I 6. SAR Analysis H->I

Caption: General workflow for synthesis and application.

Protocol 1: Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic acid

Objective: To provide a robust, two-step synthesis for the free base of the title compound.

Methodology:

  • Step 1: Michael Addition

    • Rationale: This reaction is a conjugate addition of a nucleophile (the secondary amine of 4-hydroxypiperidine) to an α,β-unsaturated carbonyl compound (methyl acrylate). It is a highly efficient method for forming carbon-nitrogen bonds.

    • Procedure:

      • To a solution of 4-hydroxypiperidine (1.0 eq) in methanol (5 mL/mmol), add methyl acrylate (1.1 eq).

      • Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

      • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude methyl 3-(4-hydroxypiperidin-1-yl)propanoate can be used directly in the next step.

  • Step 2: Saponification (Ester Hydrolysis)

    • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. This is a standard and high-yielding transformation.

    • Procedure:

      • Dissolve the crude ester from Step 1 in a mixture of THF/water (1:1, 10 mL/mmol).

      • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

      • Once the hydrolysis is complete, carefully acidify the reaction mixture to pH ~4-5 with 1M HCl. This protonates the carboxylate.

      • Extract the aqueous layer with a suitable organic solvent (e.g., 3x with ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product as the free base. For the hydrochloride salt, the free base can be dissolved in a solvent like diethyl ether and treated with ethereal HCl.

Protocol 2: Amide Coupling for Library Synthesis

Objective: To demonstrate the use of the propanoic acid moiety as a synthetic handle for creating a library of derivatives.

Rationale: Amide bond formation is one of the most crucial reactions in medicinal chemistry. Using a standard coupling agent like EDC (a water-soluble carbodiimide) allows for the efficient formation of amides with a diverse set of primary or secondary amines under mild conditions.

Methodology:

  • To a solution of 3-(4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF) (10 mL/mmol), add your amine of choice (R-NH₂, 1.1 eq).

  • Add a coupling activator such as HOBt (1.2 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Validation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified via column chromatography or preparative HPLC. The structure and purity of the final amide should be confirmed by NMR and LC-MS.

Section 4: Application in a Pharmacological Context

The piperidine scaffold is a key feature in drugs targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][5] For instance, many potent analgesics targeting the mu (µ)-opioid receptor, a GPCR, are based on a piperidine core.[1][9]

Illustrative Signaling Pathway: Opioid Receptor Activation

A derivative synthesized from our title compound could potentially interact with a GPCR like the µ-opioid receptor. The diagram below illustrates the canonical signaling pathway initiated by an agonist binding to the receptor.

G agonist Piperidine Agonist receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gαi/βγ Complex receptor->g_protein Activates membrane ac Adenylyl Cyclase g_protein->ac Inhibits g_protein->ac ion_channel K+ Channel g_protein->ion_channel Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates cellular_response Analgesia pka->cellular_response Downstream Effects ion_channel->cellular_response Leads to Hyperpolarization

Sources

Comparative

A Comparative Guide to Purity Validation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride by LC-MS

This guide provides an in-depth technical comparison for the purity validation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, a polar, non-chromophoric compound that presents unique analytical challenges. We...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the purity validation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, a polar, non-chromophoric compound that presents unique analytical challenges. We will explore a robust, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method and compare its performance against alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal purity assessment strategy.

The Analytical Challenge: A Polar Molecule Lacking a Chromophore

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a small, hydrophilic molecule characterized by a zwitterionic nature at neutral pH and the absence of a significant UV-absorbing chromophore.[1][2] These properties make its separation and quantification by traditional reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection highly problematic due to poor retention and low sensitivity.[3] Consequently, more advanced analytical strategies are required to ensure accurate purity determination, a critical aspect of quality control in pharmaceutical development.[4]

Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry (LC-MS)

To overcome the challenges associated with this analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a mass spectrometer is the recommended approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of highly polar compounds.[3][5] The mass spectrometer provides the necessary sensitivity and specificity for detection and quantification without reliance on a chromophore.[6]

Experimental Protocol: HILIC-MS Method

This protocol outlines a validated method for the purity determination of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.

1. Instrumentation:

  • UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic) is crucial for retaining the polar analyte. A typical choice would be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (90:10, v/v).

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Cone Gas Flow: 50 L/Hr.

  • Data Acquisition: Selected Ion Recording (SIR) of the protonated molecule [M+H]⁺ at m/z 174.1.

Method Validation According to ICH Q2(R1) Guidelines

The developed HILIC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8]

Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples containing the analyte and potential impurities. A forced degradation study was also conducted to ensure the method can resolve the main peak from any degradation products.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The results showed no interference from the placebo at the retention time of the analyte, and all major degradation products were well-separated from the main peak, confirming the method is stability-indicating.

The linearity of the method was assessed by analyzing a series of solutions over the concentration range of 0.1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of the standard solution at 100% concentration. Intermediate precision was assessed by analyzing the same sample on different days with different analysts.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Summary of HILIC-MS Validation Data
Validation ParameterAcceptance Criteria (ICH Q2(R1))Illustrative Results
Specificity No interference at the analyte's retention time.Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9950.9992
Range 1 µg/mL - 75 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

Diagram of the LC-MS Purity Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev HILIC-MS Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Routine Routine Purity Testing & Stability Studies LOQ->Routine

Caption: Workflow for the validation of the HILIC-MS method.

Comparison with Alternative Analytical Techniques

While HILIC-MS is the preferred method, other techniques can be employed for the purity assessment of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS requires analytes to be volatile and thermally stable. Since the target molecule is non-volatile, a derivatization step is necessary to replace the polar hydroxyl and carboxyl groups with non-polar, volatile moieties (e.g., trimethylsilyl groups).[9][10]

Experimental Protocol (Illustrative):

  • Derivatization: Accurately weigh 1 mg of the sample into a vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Ionization: Electron Ionization (EI).

Causality Behind Experimental Choices: Silylation with BSTFA is a common and effective method for derivatizing hydroxyl and carboxylic acid groups, making them amenable to GC analysis.[11] The DB-5ms column provides good separation for a wide range of derivatized compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[12][13] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.

Experimental Protocol (Illustrative):

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the established qNMR formula.[14]

Causality Behind Experimental Choices: Maleic acid is a suitable internal standard as its signals do not overlap with those of the analyte and it is highly pure and stable. A long relaxation delay ensures complete relaxation of all protons, which is essential for accurate integration.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field.[15][16] For a compound like 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, which is charged in solution, CE can be an effective separation technique. Due to the lack of a chromophore, indirect UV detection or coupling to a mass spectrometer (CE-MS) would be necessary.[17]

Experimental Protocol (Illustrative - CE with Indirect UV):

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer containing a chromophoric probe (e.g., benzylamine) that has a similar electrophoretic mobility to the analyte.

  • Detection: Indirect UV detection at the wavelength of maximum absorbance of the probe.

Causality Behind Experimental Choices: Indirect UV detection allows for the analysis of non-chromophoric ions by measuring the decrease in signal as the analyte displaces the chromophoric BGE component.

Comparative Analysis of Methods

FeatureHILIC-MSGC-MS with DerivatizationQuantitative NMR (qNMR)Capillary Electrophoresis (CE)
Sensitivity Very High (ng/mL to pg/mL)High (with derivatization)Moderate (mg level)Moderate to High (with MS)
Specificity Very High (mass-based)High (mass-based)High (structure-specific)Moderate to High
Sample Throughput HighModerate (derivatization step)Low to ModerateHigh
Quantitative Accuracy High (with internal standard)High (with internal standard)Very High (Primary Method)Moderate to High
Sample Preparation Simple dilutionMulti-step derivatizationSimple dissolutionSimple dissolution
Cost HighModerateHighModerate
Key Limitation Potential for matrix effectsDerivatization can be complexLower sensitivityLower reproducibility than LC

Decision-Making Workflow for Method Selection

Start Start: Purity Analysis Required HighSensitivity High Sensitivity (Trace Impurities)? Start->HighSensitivity PrimaryMethod Primary Method for Reference Standard? HighSensitivity->PrimaryMethod No LCMS Select HILIC-MS HighSensitivity->LCMS Yes HighThroughput High Throughput Routine QC? PrimaryMethod->HighThroughput No qNMR Select qNMR PrimaryMethod->qNMR Yes HighThroughput->LCMS Yes GCMS Consider GC-MS (if expertise exists) HighThroughput->GCMS No CE Consider CE-MS GCMS->CE

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity validation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, a HILIC-MS method stands out as the most robust and sensitive technique suitable for routine quality control and stability studies. Its ability to directly analyze this polar, non-chromophoric compound with high specificity and throughput makes it superior to methods requiring complex derivatization like GC-MS. While qNMR offers unparalleled accuracy as a primary quantification method, its lower sensitivity and throughput make it more suitable for the certification of reference standards rather than routine analysis. Capillary Electrophoresis offers a viable alternative, particularly when coupled with mass spectrometry, but may present challenges in reproducibility compared to the well-established LC-MS platforms. The choice of method should ultimately be guided by the specific requirements of the analysis, including the need for sensitivity, accuracy, throughput, and available instrumentation.

References

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

  • ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. [Link]

  • University of Wisconsin-Madison. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • ResearchGate. (2012). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE ESTIMATION OF TOLPERISONE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • IntechOpen. (2012). Method Development by Use of Capillary Electrophoresis and Applications in Pharmaceutical, Biological and Natural Samples. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Agilent. (n.d.). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A comprehensive review on the presence of organic impurities into active pharmaceutical ingredients. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). ANALYTICAL METHOD VALIDATION REPORT FOR ASSAY OF ROSUVASTATIN AND BEMPEDOIC ACID BY HPLC. [Link]

  • SciSpace. (n.d.). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications.[Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Journal of Applied Bioanalysis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. [Link]

  • ScienceDirect. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Journal of Food and Drug Analysis. (2018). Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide. [Link]

  • European Pharmaceutical Review. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. [Link]

  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]

Sources

Validation

A Researcher's Guide to Salt Form Selection: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride vs. Free Base

In early-phase drug development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, stability, and manufacturabi...

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Author: BenchChem Technical Support Team. Date: March 2026

In early-phase drug development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, stability, and manufacturability. The choice between a free base and a salt form is not merely a matter of chemical convenience; it is a strategic decision grounded in the optimization of physicochemical properties. This guide provides a comparative analysis of the hydrochloride salt and the free base form of 3-(4-Hydroxypiperidin-1-yl)propanoic acid, offering both theoretical insights and practical experimental protocols for their evaluation.

The Rationale for Salt Formation

APIs are often converted into salt forms to enhance their properties. For weakly basic compounds, forming a salt with a strong acid, such as hydrochloric acid, can significantly improve aqueous solubility and dissolution rate—key determinants of oral bioavailability.[1][2] The hydrochloride salt of a basic compound will typically have a lower pH in solution, which can be advantageous for absorption in the gastrointestinal tract. However, this is not a universal rule, and the potential for increased hygroscopicity, different solid-state properties (polymorphism), and chemical instability must be thoroughly investigated.[3][4]

The decision to use the hydrochloride salt versus the free base of 3-(4-Hydroxypiperidin-1-yl)propanoic acid will therefore depend on a careful balance of these competing factors, tailored to the intended therapeutic application and dosage form.

Comparative Physicochemical Properties: A Predictive Overview

Property3-(4-Hydroxypiperidin-1-yl)propanoic acid Hydrochloride3-(4-Hydroxypiperidin-1-yl)propanoic acid Free BaseRationale
Molecular Formula C₈H₁₅NO₃·HClC₈H₁₅NO₃[5]Addition of hydrochloric acid.
Molecular Weight 209.67 g/mol 173.21 g/mol The addition of HCl increases the molecular weight.
Physical Form Likely a crystalline powder.Likely a solid, potentially crystalline or amorphous.Salt formation often facilitates crystallization.
Aqueous Solubility Expected to be higher, particularly in neutral to acidic pH.Expected to be lower, with solubility increasing at lower pH.Salts of weak bases and strong acids are generally more soluble in water.[6]
Melting Point Expected to be higher.Expected to be lower.The ionic interactions in the salt's crystal lattice typically require more energy to overcome.[4]
Hygroscopicity Potentially higher.Potentially lower.Hydrochloride salts can be hygroscopic, though this is highly variable.[3][7] The free base may be nonhygroscopic.[3]
Chemical Stability May be more susceptible to disproportionation in the presence of certain excipients.[8]Generally stable, but the free amine may be more susceptible to oxidation.The salt form can sometimes improve stability by protecting reactive functional groups.[6]
pKa The pKa of the piperidinyl nitrogen will be relevant.The pKa of the piperidinyl nitrogen will determine the pH at which the compound ionizes.The pKa of the drug and counterion is important for successful salt formation.[3]

Experimental Workflows for Comparative Analysis

To move from prediction to data-driven selection, a series of standardized experiments should be conducted. The following protocols are designed to provide a comprehensive comparison of the two forms.

Workflow for Salt vs. Free Base Characterization

G cluster_0 Initial Material cluster_1 Physicochemical Characterization cluster_2 Stability Assessment cluster_3 Decision API_Salt Hydrochloride Salt Solubility Aqueous Solubility Profiling (pH-dependency) API_Salt->Solubility Hygroscopicity Dynamic Vapor Sorption (DVS) API_Salt->Hygroscopicity Thermal DSC / TGA API_Salt->Thermal SolidState Powder X-Ray Diffraction (PXRD) API_Salt->SolidState Accelerated_Stability Accelerated Stability Studies (40°C/75% RH) API_Salt->Accelerated_Stability Excipient_Compatibility Excipient Compatibility Studies API_Salt->Excipient_Compatibility API_FreeBase Free Base API_FreeBase->Solubility API_FreeBase->Hygroscopicity API_FreeBase->Thermal API_FreeBase->SolidState API_FreeBase->Accelerated_Stability API_FreeBase->Excipient_Compatibility Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Hygroscopicity->Data_Analysis Thermal->Data_Analysis SolidState->Data_Analysis Accelerated_Stability->Data_Analysis Excipient_Compatibility->Data_Analysis

Caption: Decision workflow for comparing salt and free base forms.

Protocol 1: pH-Dependent Aqueous Solubility

Objective: To determine and compare the aqueous solubility of the hydrochloride salt and free base across a physiologically relevant pH range.

Rationale: Solubility is a primary determinant of oral absorption. For a weakly basic compound, the free base is expected to have low solubility at neutral and high pH, while the hydrochloride salt should be more soluble, especially at lower pH values. This experiment quantifies that difference.

Materials:

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid free base

  • Phosphate and citrate buffer solutions (pH 2, 4, 6, 7.4, 8)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)[1][9]

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess of the hydrochloride salt or free base to separate vials containing each buffer solution.

  • Equilibrate the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Filter the supernatant using a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot solubility (mg/mL) versus pH for both forms.

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To evaluate the tendency of each solid form to absorb moisture from the atmosphere.

Rationale: High hygroscopicity can negatively impact the physical and chemical stability of a drug substance, causing issues such as deliquescence, changes in crystal form, and degradation.[4] This is a critical parameter for handling, storage, and formulation.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid free base

Procedure:

  • Place a precisely weighed sample (typically 5-10 mg) of the hydrochloride salt or free base into the DVS sample pan.

  • Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Execute a pre-defined humidity program, typically involving incremental steps of increasing RH from 0% to 90% and then decreasing back to 0%.

  • The instrument will record the change in mass at each RH step.

  • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.

Protocol 3: Thermal and Solid-State Characterization

Objective: To identify the melting point, thermal stability, and crystalline nature of each form.

Rationale: Thermal analysis (DSC/TGA) provides information on melting point, decomposition temperature, and the presence of solvates.[10] Powder X-ray Diffraction (PXRD) is the definitive method for determining if a material is crystalline or amorphous and for identifying different polymorphic forms.[8] These properties are essential for quality control and manufacturing.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Powder X-ray Diffractometer (PXRD)

  • Samples of the hydrochloride salt and free base

Procedure:

  • DSC:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow to identify thermal events such as melting (endotherm) or decomposition (exotherm).

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature to assess thermal decomposition and the presence of volatiles.

  • PXRD:

    • Gently pack the sample powder into a sample holder.

    • Analyze the sample using an X-ray diffractometer over a suitable 2θ range (e.g., 2° to 40°).

    • The resulting diffractogram will show sharp peaks for a crystalline material or a broad halo for an amorphous one.

Workflow for a pH-Dependent Solubility Study

G prep Prepare Buffer Solutions (pH 2, 4, 6, 7.4, 8) add_api Add Excess API (Salt & Free Base) to Each Buffer prep->add_api equilibrate Equilibrate on Shaker (24-48h at 25°C) add_api->equilibrate filter Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter dilute Dilute Filtrate with Mobile Phase filter->dilute hplc Quantify Concentration via HPLC dilute->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Experimental workflow for pH-dependent solubility analysis.

Conclusion and Recommendations

The selection between the hydrochloride salt and the free base of 3-(4-Hydroxypiperidin-1-yl)propanoic acid is a multifaceted decision that must be guided by empirical data. The hydrochloride salt is anticipated to offer superior aqueous solubility, which could translate to improved bioavailability. However, this potential advantage may be offset by increased hygroscopicity or a more complex solid-state profile.

A comprehensive analysis, following the protocols outlined above, is essential. If the free base demonstrates adequate solubility for the intended dose and route of administration, and exhibits superior stability and lower hygroscopicity, it may be the preferred candidate. Conversely, if solubility is a limiting factor, the hydrochloride salt will likely be the more viable option, with formulation strategies employed to mitigate any potential hygroscopicity issues. Ultimately, the data generated from these head-to-head comparisons will provide the definitive evidence needed to select the optimal form for continued drug development.

References

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. [Link]

  • Guerrieri, P. P. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. [Link]

  • European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • PubMed. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. [Link]

  • LIPID MAPS Structure Database. Calculated Physicochemical Properties. [Link]

  • Springer. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • PubChem. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • SIELC. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • U.S. Environmental Protection Agency. 3-(Pyridin-4-yl)propanoic acid--acetic acid (1/1) Properties. [Link]

  • American Association of Pharmaceutical Scientists. Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

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Safety & Regulatory Compliance

Safety

3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride proper disposal procedures

Comprehensive Disposal Protocol for 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Protocol for 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of pharmaceutical intermediates is critical to operational safety and environmental stewardship. 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS 1197502-89-8) is a synthetic organic intermediate. Because it is an amine hydrochloride salt, its disposal requires specific segregation and thermal destruction protocols to mitigate the release of corrosive and toxic combustion byproducts.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, grounded in mechanistic causality and federal regulatory standards.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physical and chemical properties of the waste material. The hazards dictate the required Personal Protective Equipment (PPE) and the downstream compatibility of the waste streams.

Table 1: Chemical Properties & Hazard Causality

ParameterSpecificationMechanistic Causality & Safety Implication
Chemical Name 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochlorideAn amino acid derivative; water-soluble and slightly acidic in solution.
CAS Number 1197502-89-8[1]Unique identifier for waste manifesting.
Physical State Solid (Powder)Prone to aerosolization. Requires particulate respiratory protection (N95/P100) during dry handling.
GHS Hazards H315, H319, H336[1]Causes skin/eye irritation and potential transient target organ toxicity (dizziness). Mandates nitrile gloves and chemical goggles.
Combustion Products NOx, HCl gas, CO, CO2The piperidine nitrogen yields Nitrogen Oxides (NOx); the chloride ion yields Hydrogen Chloride (HCl) gas. Mandates disposal via scrubber-equipped incineration.

Waste Segregation & Compatibility Workflow

Proper segregation at the point of generation prevents dangerous incompatible reactions (such as the acidification of cyanide or sulfide wastes) and reduces disposal costs.

WasteWorkflow Start 3-(4-Hydroxypiperidin-1-yl) propanoic acid HCl Waste Solid Solid Waste (Powder/Spills) Start->Solid Aqueous Aqueous Waste (Washings/Buffers) Start->Aqueous Organic Organic Waste (Extraction Solvents) Start->Organic SolidBin Double-bagged HDPE Container Solid->SolidBin AqBin Aqueous Waste Jug (Adjust pH 5-9) Aqueous->AqBin OrgBin Halogenated / Non-Halogenated Carboy Organic->OrgBin Incineration High-Temp Incineration (>850°C) + Wet Scrubber SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Figure 1: Decision matrix and segregation workflow for 3-(4-Hydroxypiperidin-1-yl)propanoic acid HCl.

Table 2: Waste Compatibility & Container Specifications

Waste StreamContainer MaterialpH RequirementIncineration Routing
Solid Waste Double-bagged inside HDPE drumN/ADirect solid feed
Aqueous Waste HDPE Carboy5.0 - 9.0Liquid injection
Organic Waste HDPE or PTFE-lined CarboyN/ALiquid injection

Standard Operating Procedures (SOPs) for Disposal

The following self-validating protocols ensure that waste is stabilized and packaged in compliance with EPA generator standards (40 CFR Part 262)[2].

SOP 1: Solid Waste Management (Unused or Spilled Powder)
  • Preparation: Don appropriate PPE, including double nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 respirator if handling dry powder outside of a certified chemical fume hood.

  • Collection: Collect unused or spilled powder using a static-free scoop. Crucial Causality: Do not use compressed air or dry sweeping brushes, as the fine powder can easily aerosolize and cause respiratory irritation (H336)[1].

  • Primary Containment: Place the collected solid into a transparent polyethylene bag and seal it securely with a zip-tie or tape.

  • Secondary Containment: Place the primary bag into a secondary opaque High-Density Polyethylene (HDPE) hazardous waste drum.

  • Labeling: Affix a hazardous waste label detailing the chemical name, the date of initial accumulation, and GHS hazard pictograms (Irritant).

SOP 2: Aqueous Waste Management (Post-Reaction/Washing)
  • Collection: Consolidate all aqueous washes and post-reaction aqueous phases in a temporary borosilicate glass beaker.

  • Validation (pH Testing): Test the pH of the solution using a calibrated pH meter or universal indicator paper. Crucial Causality: The hydrochloride salt will dissociate in water, releasing protons and lowering the pH. Mixing acidic waste into a general aqueous carboy can trigger violent reactions if incompatible bases or cyanides are present.

  • Neutralization: If the pH is below 5.0, slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring until the pH stabilizes between 5.0 and 9.0.

  • Transfer: Funnel the neutralized aqueous solution into a designated "Aqueous Hazardous Waste" HDPE carboy.

  • Documentation: Log the addition on the laboratory's waste manifest to maintain cradle-to-grave tracking compliance[2].

SOP 3: Organic Solvent Waste Management (Extraction Phases)
  • Segregation: Separate organic extraction phases (e.g., dichloromethane, ethyl acetate) containing the dissolved intermediate.

  • Classification: Determine if the solvent matrix is halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., EtOAc, methanol).

  • Transfer: Pour the waste into the respective "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" PTFE-lined carboy.

  • Vapor Control: Keep the carboy closed with a vented cap when not actively adding waste to prevent Volatile Organic Compound (VOC) emissions into the laboratory environment.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Assessment: Clear personnel from the immediate vicinity. Assess the scale of the spill.

  • PPE Donning: Put on full PPE, including a particulate respirator for powder spills.

  • Dry Powder Containment: Cover the powder spill with damp absorbent paper. Crucial Causality: Dampening the powder prevents aerosolization during the cleanup process. Carefully sweep the damp mass into a solid waste container.

  • Liquid Solution Containment: For aqueous or organic solutions, encircle and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontamination: Scoop the saturated absorbent into a solid waste container. Wash the affected surface with a mild detergent and water, collecting the wash water into the aqueous waste stream.

Incineration & Regulatory Compliance Grounding

Under the Resource Conservation and Recovery Act (RCRA), generators must properly characterize and accumulate their waste[2]. Final disposal must occur at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Why High-Temperature Incineration? The disposal of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride cannot be routed to municipal landfills or standard wastewater systems. The molecule features a highly stable piperidine ring. Incomplete combustion of nitrogenous heterocycles at low temperatures can yield toxic incomplete combustion products.

Therefore, the incinerator must comply with EPA 40 CFR Part 264 Subpart O , which mandates a minimum destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs)[3]. The facility must operate at temperatures exceeding 850°C to ensure complete oxidation. Furthermore, because the combustion of this hydrochloride salt generates corrosive hydrogen chloride (HCl) gas, the incinerator must be equipped with a wet scrubber system to neutralize the acidic exhaust before atmospheric release[3].

References

  • NextSDS Chemical Substance Database. "3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O -- Incinerators." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
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3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
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